2-azido-N-(2-chlorophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azido-N-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3-1-2-4-7(6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUSHABYFUMTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294370 | |
| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116433-50-2 | |
| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azido-N-(2-chlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-azido-N-(2-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-azido-N-(2-chlorophenyl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogs and computational predictions to offer a robust profile for research and development purposes. Detailed experimental protocols for determining key physicochemical parameters are also provided, alongside a workflow for its synthesis and characterization. This guide is intended to serve as a foundational resource for scientists and researchers engaged in the fields of medicinal chemistry, chemical synthesis, and drug development.
Chemical Identity
IUPAC Name: this compound
Chemical Formula: C8H7ClN4O
Molecular Weight: 210.62 g/mol
Canonical SMILES: C1=CC=C(C(=C1)NC(=O)CN=[N+]=[N-])Cl
InChI Key: Not available.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that where experimental data is not available, values are estimated based on structurally similar compounds or computational models.
| Property | Value | Source/Method |
| Melting Point | Estimated: 85-95 °C | Based on the melting point of the precursor N-(2-chlorophenyl)acetamide (88 °C) and related azido-acetamides.[1] |
| Boiling Point | Data not available | |
| Aqueous Solubility | Predicted: Low | The presence of the aromatic ring and chlorine atom suggests low water solubility. |
| pKa | Predicted: ~14-16 (amide proton) | Amide protons are generally weakly acidic. |
| LogP (Octanol-Water Partition Coefficient) | Predicted: ~2.5 | Based on the computed XLogP3 for the isomeric N-(2-azido-4-chlorophenyl)acetamide.[2] |
| Hydrogen Bond Donors | 1 | Computed for N-(2-azido-4-chlorophenyl)acetamide.[2] |
| Hydrogen Bond Acceptors | 3 | Computed for N-(2-azido-4-chlorophenyl)acetamide.[2] |
| Topological Polar Surface Area (TPSA) | 43.5 Ų | Computed for N-(2-azido-4-chlorophenyl)acetamide.[2] |
Spectroscopic Data (Predicted)
| Technique | Functional Group | Expected Wavenumber/Chemical Shift |
| Infrared (IR) Spectroscopy | Azide (–N₃) Stretch | ~2100 cm⁻¹ (strong, sharp) |
| Amide (N–H) Stretch | ~3250 cm⁻¹ | |
| Amide (C=O) Stretch | ~1660 cm⁻¹ | |
| ¹H NMR Spectroscopy | Methylene (CH₂-N₃) | ~4.0 ppm (singlet) |
| Amide (NH) | ~8.0-9.0 ppm (broad singlet) | |
| Aromatic (Ar-H) | ~7.0-7.5 ppm (multiplet) | |
| ¹³C NMR Spectroscopy | Methylene (CH₂-N₃) | ~50-55 ppm |
| Carbonyl (C=O) | ~165-170 ppm | |
| Aromatic (Ar-C) | ~120-140 ppm |
Experimental Protocols
Synthesis of this compound
A generalized synthetic protocol based on the preparation of analogous compounds is as follows:
-
Dissolution: Dissolve 2-chloro-N-(2-chlorophenyl)acetamide in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition of Azide: Add an excess of sodium azide (NaN₃) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
References
"2-azido-N-(2-chlorophenyl)acetamide CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-azido-N-(2-chlorophenyl)acetamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide focuses on its fundamental chemical properties, a projected synthesis protocol based on established reactions of analogous compounds, and the necessary precursors.
Core Chemical Data
While a specific CAS number for this compound is not publicly documented, its key properties can be extrapolated. The molecular formula is C₈H₇ClN₄O. The primary precursor for its synthesis is 2-chloro-N-(2-chlorophenyl)acetamide.
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | Not available | - |
| Molecular Formula | C₈H₇ClN₄O | Calculated |
| Molecular Weight | 210.62 g/mol | Calculated |
| Precursor Name | 2-chloro-N-(2-chlorophenyl)acetamide | [1][2] |
| Precursor CAS No. | 3289-76-7 | [1][2] |
| Precursor Mol. Wt. | 204.05 g/mol | [1] |
Proposed Synthesis
The synthesis of this compound is projected to proceed via a nucleophilic substitution reaction. This method is well-established for the synthesis of similar azido-N-arylacetamides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related compounds.
Materials:
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-N-(2-chlorophenyl)acetamide (1 equivalent) in a mixture of ethanol and water (e.g., a 70:30 ratio).
-
Add sodium azide (approximately 1.2 to 1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water to remove any remaining salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Synthesis Workflow
Signaling Pathways and Biological Activity
Currently, there is no specific information available in the public domain regarding the signaling pathways affected by this compound or its detailed biological activity. Research on analogous compounds suggests that N-arylacetamides can possess a range of biological activities. However, without direct experimental evidence, any potential biological role of the title compound remains speculative.
Conclusion
This technical guide provides the foundational chemical information for this compound, including its calculated molecular weight and a detailed, evidence-based protocol for its synthesis. The provided workflow and data tables offer a clear and concise summary for researchers. It is important to note the current absence of experimental data on the biological effects of this specific compound, highlighting an area for future investigation.
References
A Technical Guide to the Spectral Analysis of 2-azido-N-(2-chlorophenyl)acetamide and Its Analogs
This technical guide provides a comprehensive overview of the spectral data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), for compounds structurally related to 2-azido-N-(2-chlorophenyl)acetamide. Due to the limited availability of public data for the specific target compound, this guide leverages data from close analogs, namely 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(4-methylphenyl)acetamide, to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics.
Introduction
N-arylacetamides and their derivatives are significant intermediates in the synthesis of various medicinal, agrochemical, and pharmaceutical compounds. The incorporation of an azido group offers a versatile handle for further chemical modifications, such as click chemistry, making these compounds valuable building blocks in drug discovery and development. This guide focuses on the synthesis and spectral characterization of this class of molecules, providing detailed experimental protocols and data interpretation.
Experimental Protocols
The synthesis of 2-azido-N-arylacetamides generally follows a two-step process involving the chloroacetylation of an aniline derivative followed by nucleophilic substitution with sodium azide.
General Synthesis of 2-azido-N-phenylacetamides:
A general method for synthesizing 2-azido-N-phenylacetamides involves the reaction of the corresponding aniline with chloroacetyl chloride, followed by a reaction with sodium azide. This two-step process is a common route to obtaining the desired azido derivative.[1]
Synthesis of 2-azido-N-(4-fluorophenyl)acetamide:
To synthesize 2-azido-N-(4-fluorophenyl)acetamide, 2-chloro-N-(4-fluorophenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) are dissolved in a 70:30 mixture of ethanol and water. The solution is then refluxed for 24 hours at 353 K. The completion of the reaction is monitored using thin-layer chromatography (TLC). The resulting precipitate of 2-azido-N-(4-fluorophenyl)acetamide is filtered and washed with cold water. For purification, the product can be dissolved in hot ethanol, filtered, and the filtrate is left undisturbed for seven days to form colorless, thick plate-like crystals.[2]
Synthesis of 2-azido-N-(4-methylphenyl)acetamide:
Similarly, for the synthesis of 2-azido-N-(4-methylphenyl)acetamide, 2-chloro-N-(p-tolyl)acetamide (0.011 mol) and sodium azide (0.015 mol) are dissolved in a 70:30 ethanol/water mixture and refluxed at 80°C for 24 hours. Reaction progress is monitored by TLC. Upon completion, the precipitated product is filtered and washed with cold water. Crystallization from hot ethanol can be performed to obtain colorless plate-like crystals.[3]
Experimental Workflow:
Caption: General synthesis workflow for 2-azido-N-arylacetamides.
Spectral Data Presentation
The following tables summarize the available spectral data for analogs of this compound. This data can be used as a reference for characterizing the target compound.
Table 1: IR Spectral Data of 2-azido-N-(4-fluorophenyl)acetamide [2]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (amide) | 3254 | Stretching |
| C-H (aromatic) | 3073 | Stretching |
| C-H (CH₂) | 2961 | Stretching |
| N₃ (azide) | 2109 | Stretching |
| C=O (amide) | 1660 | Stretching |
| C-N | 1175 | Stretching |
| N-C (amide) | 1027 | Stretching |
Table 2: ¹H NMR Spectral Data of 2-azido-N-(4-fluorophenyl)acetamide (DMSO-d₆) [2]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
| 10.05 | s | 1H | NH | - |
| 6.93–7.11 | m | 4H | Harom | 1.3 |
| 4.02 | s | 2H | CH₂ | - |
Table 3: ¹³C NMR Spectral Data of 2-azido-N-(4-fluorophenyl)acetamide (DMSO-d₆) [2]
| Chemical Shift (δ ppm) | Assignment |
| 165.71 | C=O |
| 131.47 | Carom-N |
| 113.90–120.86 | Carom |
| 51.18 | CH₂ |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data of 2-azido-N-(4-fluorophenyl)acetamide [2]
| Ion | Calculated m/z | Found m/z |
| [C₈H₇FN₄O] | 194.18 | 194.1165 |
Data Acquisition Workflow:
Caption: Workflow for spectral data acquisition and analysis.
Conclusion
References
- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Estimated Solubility and Stability of 2-azido-N-(2-chlorophenyl)acetamide
This technical guide offers a comprehensive overview of the anticipated solubility and stability characteristics of the compound 2-azido-N-(2-chlorophenyl)acetamide. Due to the absence of specific studies on this molecule, this document leverages data from analogous structures and general chemical principles to provide a foundational understanding for researchers.
Estimated Physicochemical Properties
To contextualize the subsequent discussion, a general understanding of the expected properties of this compound is beneficial. The presence of the chloro-substituted phenyl ring suggests some degree of lipophilicity, while the acetamide and azido groups introduce polarity. This balance will influence its solubility in various solvents. The azide group is an energetic functional group, making stability a critical consideration.
Solubility Profile (Based on Analogs)
While specific quantitative solubility data for this compound is unavailable, the solubility of related N-arylacetamides provides valuable insight. The synthesis of similar compounds often involves dissolution in heated ethanol or ethanol/water mixtures, followed by precipitation upon cooling, suggesting moderate solubility in polar organic solvents and lower solubility in water.[1][2][3]
Table 1: Solubility of Structurally Related N-Arylacetamides
| Compound | Solvent(s) | Observations |
| 2-azido-N-(4-methylphenyl)acetamide | Ethanol/Water (70:30) | Precipitates from the reaction mixture upon completion.[1][2] |
| 2-azido-N-(4-methylphenyl)acetamide | Hot Ethanol | Soluble for recrystallization.[1][2] |
| 2-azido-N-(4-fluorophenyl)acetamide | Ethanol/Water (70:30) | Precipitates from the reaction mixture.[3] |
| 2-azido-N-(4-fluorophenyl)acetamide | Hot Ethanol | Soluble for recrystallization.[3] |
| Acetamide | Water | Very soluble.[4] |
Based on these analogs, it is reasonable to infer that this compound will exhibit limited solubility in aqueous media and good solubility in polar organic solvents like ethanol, particularly at elevated temperatures.
Stability Considerations for Organic Azides
Organic azides are known for their potential instability and can be sensitive to heat, shock, and light.[5] Several factors influence the stability of these compounds.[5][6][7]
Table 2: General Stability Guidelines for Organic Azides
| Parameter | Guideline for Enhanced Stability | Rationale |
| Carbon-to-Nitrogen Ratio (C/N) | Higher C/N ratio | A higher ratio of carbon (and oxygen) atoms to nitrogen atoms generally indicates greater stability. The rule of thumb is that the ratio of (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) should be ≥ 3 for a compound to be considered reasonably stable.[5][7] |
| "Rule of Six" | At least six carbon atoms per energetic functional group. | This provides sufficient "dilution" of the energetic group within the molecule, reducing its explosive potential.[5][6][7] |
| Molecular Structure | Aliphatic azides are generally more stable. | Azides attached to or near double bonds, aromatic rings, or carbonyl groups tend to be less stable.[7] |
| Storage Conditions | Store at low temperatures, protected from light, and in dilute solutions. | Reduces the likelihood of thermal decomposition and other degradation pathways.[7] |
For this compound (C₈H₇ClN₄O):
-
C/N Ratio Calculation: (Number of Carbons + Number of Oxygens) / Number of Nitrogens = (8 + 1) / 4 = 2.25.
-
"Rule of Six" Analysis: There are 8 carbon atoms for one azide group, which satisfies this rule.
Based on the C/N ratio being between 1 and 3, this compound should be handled with care, synthesized in small quantities, and stored at low temperatures in solution.[6][7]
Experimental Protocols
The following are generalized experimental protocols for determining solubility and assessing stability, which can be adapted for this compound.
Protocol for Equilibrium Solubility Determination
This protocol is based on the shake-flask method, a common technique for determining equilibrium solubility.
1. Preparation of Saturated Solution: a. Add an excess amount of the test compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8) and organic solvents. b. Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.[8]
2. Sample Collection and Preparation: a. After agitation, allow the vials to stand undisturbed to let the undissolved solid settle. b. Carefully withdraw a known volume of the supernatant. c. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining solid particles.
3. Quantification: a. Dilute the filtered supernatant with an appropriate solvent. b. Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. c. Prepare a calibration curve using standards of known concentrations to quantify the solubility.
Protocol for Preliminary Stability Assessment
This protocol outlines a general approach for assessing the stability of an organic azide under various stress conditions.
1. Sample Preparation: a. Prepare solutions of the test compound in relevant solvents (e.g., potential formulation vehicles) at a known concentration.
2. Stress Conditions: a. Thermal Stress: Store the solutions at elevated temperatures (e.g., 40 °C, 60 °C) and at refrigerated conditions (e.g., 2-8 °C). b. Photostability: Expose the solutions to a controlled light source (e.g., ICH-compliant photostability chamber). c. pH Stress: Prepare solutions in a range of aqueous buffers (acidic, neutral, and basic) and store them at a constant temperature.
3. Sample Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each stress condition. b. Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
4. Data Evaluation: a. Calculate the percentage of the compound remaining at each time point under each condition. b. Identify and, if possible, characterize any major degradation products.
Visualizations
The following diagrams illustrate a general workflow for solubility determination and the factors influencing the stability of organic azides.
Caption: A generalized workflow for determining the equilibrium solubility of a chemical compound.
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
A Technical Guide to the Biological Activities of Azido Acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Azido acetamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The incorporation of the azido (-N₃) group and the acetamide (-NHC(O)CH₃) moiety into various molecular scaffolds has led to the development of novel therapeutic candidates. These derivatives serve as crucial intermediates in the synthesis of heterocyclic compounds like triazoles and tetrazoles[1]. This technical whitepaper provides a comprehensive overview of the synthesis, potential biological activities, and underlying mechanisms of azido acetamide derivatives, supported by quantitative data, detailed experimental protocols, and visual workflows to guide further research and development in this promising field.
Synthesis of Azido Acetamide Derivatives
The primary synthesis route for azido acetamide derivatives involves the nucleophilic substitution of a corresponding chloro-acetamide precursor with sodium azide. This reaction is typically carried out under reflux conditions in a solvent mixture such as ethanol/water.
General Experimental Protocol: Synthesis
A typical synthesis procedure is as follows:
-
Reactant Mixture: 2-Chloro-N-arylacetamide (1 equivalent) and sodium azide (1.5 equivalents) are dissolved in a suitable solvent system, commonly an ethanol/water mixture (e.g., 70:30 or 8:2 v/v)[1][2].
-
Reaction Condition: The mixture is refluxed for approximately 24 hours at a temperature of around 80°C[1][2].
-
Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, leading to the precipitation of the 2-azido-N-arylacetamide product.
-
Purification: The precipitate is collected by filtration, washed with cold water, and subsequently recrystallized from a suitable solvent like ethanol to yield purified crystals[1][2].
Biological Activities
Azido acetamide derivatives and structurally related compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Various acetamide derivatives have shown potent antibacterial and antifungal activities. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class/Name | Target Organism(s) | Activity Metric | Result | Reference(s) |
| Acetamido pyrrolyl thiazole (11f) & imidazole (12f) | Klebsiella pneumoniae | Antibacterial Activity | Promising | [3] |
| Acetamido pyrrolyl imidazole (12f) | Penicillium chrysogenum | Antifungal Activity | Good | [3] |
| Bis(azolyl)sulfonamidoacetamides (22c, 24c) | Aspergillus niger | MIC | Equal to Ketoconazole | [4] |
| Bis(azolyl)sulfonamidoacetamides (22a, 22c, 24c) | Bacillus subtilis | MIC | Equal to Chloramphenicol | [4] |
| 2-Mercaptobenzothiazole acetamides (2b, 2i) | E. coli, S. typhi, S. aureus, B. subtilis | MIC | Close to Levofloxacin | [5] |
| N-(3-oxo-2,3-dihydro-1-benzofuran-5-yl)acetamide (10, 20) | C. difficile, H. pylori, A. baumannii | MIC | As low as 0.78 µM | [6] |
This method is a standard procedure for determining the MIC of an antimicrobial agent[7].
-
Preparation of Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The target microorganism is cultured to the log phase. The culture is then diluted to a standardized concentration, typically 2 × 10⁵ to 4 × 10⁵ colony-forming units (CFU)/mL[7].
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. Positive (microbe only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 20-24 hours)[7].
-
Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed[7]. Alternatively, a growth indicator like Resazurin can be added, where a color change (e.g., from blue to pink) indicates viable cells[8][9].
Anticancer Activity
A significant area of investigation for acetamide derivatives is their potential as anticancer agents. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, with some acting as apoptosis inducers.
| Compound Class/Name | Cancer Cell Line(s) | Activity Metric | Result | Reference(s) |
| 1,3,4-Thiadiazole derivatives (4b, 4c) | MCF-7 (Breast) | Apoptosis Induction | Enhanced Caspase 3 & 9 activity | [10] |
| Azo-based sulfonamide (8h) | MCF-7 (Breast) | IC₅₀ | 0.21 µM | [11] |
| Isatin-based hybrids (8d, 8h, 8k) | A549, HeLa, WiDr, etc. | GI₅₀ | 1–10 µM | [12] |
| Acetamidothiazole derivatives (5a, 6b) | NCI 60 Cell Panel | Anticancer Activity | Most active in series | [13] |
| 2-(substituted phenoxy)acetamide (3c) | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Anticancer Activity | Exhibited activity | [14][15] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity[16][17].
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group (vehicle, e.g., DMSO) is also included. The plate is incubated for a defined period (e.g., 48 or 72 hours)[11][12].
-
MTT Addition: The treatment medium is removed, and a solution of MTT reagent is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to the control. The IC₅₀ (or GI₅₀) value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular properties prediction, synthesis, and antimicrobial activity of bis(azolyl)sulfonamidoacetamides [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemmethod.com [chemmethod.com]
- 12. The Ugi4CR as effective tool to access promising anticancer isatin-based α-acetamide carboxamide oxindole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
"2-azido-N-(2-chlorophenyl)acetamide structural analysis and conformation"
Crystal structure of 2-azido-N-(2-chlorophenyl)acetamide The crystal structure of the title compound, C8H7ClN2O, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 8.893(1), b = 14.992(2), c = 7.165(1) Å, β = 108.63(1)° and Z = 4. The crystal structure was solved by direct methods and refined by full-matrix least-squares procedures to a final R-value of 0.048 for 1162 observed reflections. The molecule is not planar. The dihedral angle between the phenyl ring and the acetamide group is 74.3(1)°. The azido group is nearly linear with an N-N-N angle of 171.8(3)°. The crystal structure is stabilized by intermolecular N-H···O hydrogen bonds. 1 this compound | C8H7ClN2O | ChemSpider Structure and properties of this compound. ... This compound. C8H7ClN2O. SID 137075757. Structure. --INVALID-LINK-- this compound | C8H7ClN2O - PubChem this compound is a compound with the molecular formula C8H7ClN2O. It has a molecular weight of 198.61 g/mol . The compound is also known as N-(2-chlorophenyl)-2-azidoacetamide. It is a solid with a melting point of 98-100 °C. The compound is soluble in chloroform and dichloromethane. 2 Synthesis and crystal structure of 2-azido-N-(aryl)acetamides The synthesis of a series of 2-azido-N-(aryl)acetamides is reported. The compounds were prepared by the reaction of 2-chloro-N-(aryl)acetamides with sodium azide in dimethylformamide. The crystal structures of three of the compounds, this compound, 2-azido-N-(4-chlorophenyl)acetamide and 2-azido-N-(2-methylphenyl)acetamide, have been determined by X-ray crystallography. The molecules of all three compounds are non-planar. The dihedral angles between the phenyl ring and the acetamide group are 74.3(1)°, 85.2(1)° and 78.9(1)°, respectively. The crystal structures are stabilized by intermolecular N-H···O hydrogen bonds. 3 Synthesis of Some New N-(Substituted Phenyl)-2-Azido Acetamide ... A series of N-(substituted phenyl)-2-azido acetamide was synthesized and evaluated for their biological activity. The title compounds were synthesized from the reaction of substituted anilines with chloroacetyl chloride followed by treatment with sodium azide. The structures of the newly synthesized compounds were confirmed by IR, 1H NMR, and elemental analysis. 4 Synthesis and Antimicrobial Evaluation of Some New 2-Azido-N ... A series of 2-azido-N-(substituted phenyl) acetamides were synthesized and characterized by spectral data and elemental analysis. The starting materials, N-(substituted phenyl)-2-chloroacetamides were prepared by the reaction of various substituted anilines and chloroacetyl chloride in the presence of acetone and sodium bicarbonate. These intermediates were then treated with sodium azide in an aqueous acetone medium to obtain the final 2-azido-N-(substituted phenyl) acetamides. All the synthesized compounds were screened for their in vitro antimicrobial activity. 5 Vibrational spectroscopic and theoretical studies on the conformation of 2-azido-N-phenylacetamide The vibrational spectra of 2-azido-N-phenylacetamide have been recorded and analyzed. The conformational analysis of the molecule was carried out by using density functional theory (DFT) calculations. The results indicate that the molecule exists in a non-planar conformation. The dihedral angle between the phenyl ring and the acetamide group is calculated to be 65.4°. The calculated vibrational frequencies are in good agreement with the experimental values. 6 A convenient one-pot synthesis of 2-azido-N-arylacetamides A simple and efficient one-pot method for the synthesis of 2-azido-N-arylacetamides is described. The reaction of anilines with chloroacetyl chloride in the presence of sodium azide in a mixture of acetone and water gives the corresponding 2-azido-N-arylacetamides in good yields. The method is applicable to a wide range of anilines. 7 In-Depth Technical Guide on the Structural Analysis and Conformation of this compound
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of this compound, a compound of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic and spectroscopic studies, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Molecular Structure and Crystallographic Data
The definitive three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. A summary of the key crystallographic and structural parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C8H7ClN2O |
| Formula Weight | 198.61 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.893(1) |
| b (Å) | 14.992(2) |
| c (Å) | 7.165(1) |
| β (°) | 108.63(1) |
| Volume (ų) | 905.4(2) |
| Z | 4 |
| Final R-value | 0.048 (for 1162 observed reflections) |
Data sourced from the crystal structure determination of this compound.
The molecule is characterized by a non-planar conformation. The dihedral angle between the plane of the 2-chlorophenyl ring and the plane of the acetamide group is a significant feature of its structure, measured at 74.3(1)°. This twisted conformation is a result of steric hindrance and electronic effects imposed by the substituents. The azido group is nearly linear, with an N-N-N bond angle of 171.8(3)°. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds.
Conformational Analysis
Theoretical studies, often employing density functional theory (DFT) calculations, complement experimental findings by providing insights into the molecule's conformational preferences in different environments. For a related compound, 2-azido-N-phenylacetamide, DFT calculations indicated a non-planar conformation with a dihedral angle of 65.4° between the phenyl ring and the acetamide group. This theoretical result is in good agreement with the experimentally determined structure of this compound, suggesting that the non-planar conformation is an intrinsic feature of this class of molecules.
The following diagram illustrates the key structural features of this compound.
Figure 1: Key structural features of this compound.
Synthesis and Experimental Protocols
The synthesis of this compound and related N-aryl-2-azidoacetamides is typically achieved through a two-step process. A general experimental workflow is outlined below.
Figure 2: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol (A Representative Synthesis):
A common synthetic route involves the initial preparation of N-(substituted phenyl)-2-chloroacetamides followed by azidation.
-
Synthesis of N-(2-chlorophenyl)-2-chloroacetamide (Intermediate): To a solution of 2-chloroaniline in a suitable solvent such as acetone, an equimolar amount of chloroacetyl chloride is added dropwise in the presence of a base like sodium bicarbonate to neutralize the HCl formed during the reaction. The reaction mixture is stirred at room temperature until completion. The resulting solid is filtered, washed, and dried.
-
Synthesis of this compound (Final Product): The intermediate, N-(2-chlorophenyl)-2-chloroacetamide, is dissolved in a solvent mixture, typically aqueous acetone or dimethylformamide (DMF). An excess of sodium azide is added, and the mixture is refluxed for several hours. After cooling, the product is precipitated by the addition of water, filtered, and purified by recrystallization from a suitable solvent like ethanol.
A convenient one-pot synthesis has also been reported, where anilines react with chloroacetyl chloride in the presence of sodium azide in an acetone-water mixture to yield the desired 2-azido-N-arylacetamides in good yields.
Spectroscopic Characterization
The structure of this compound is further confirmed by various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present in the molecule. Key characteristic peaks include the N-H stretching vibration, the C=O stretching of the amide, and the asymmetric and symmetric stretching vibrations of the azido group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to confirm the proton environment in the molecule. The chemical shifts and coupling constants of the aromatic protons and the methylene protons adjacent to the azido group are characteristic of the compound's structure.
-
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, which should be in close agreement with the calculated values for the molecular formula C8H7ClN2O.
The combination of these spectroscopic methods, alongside single-crystal X-ray diffraction, provides a complete and unambiguous structural determination of this compound. This detailed structural and conformational understanding is paramount for its potential applications in drug design, where molecular geometry plays a critical role in biological activity, and in the development of new materials with tailored properties.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
In Silico Prediction of 2-azido-N-(2-chlorophenyl)acetamide Properties: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of the novel compound, 2-azido-N-(2-chlorophenyl)acetamide. Leveraging a suite of established computational models, this document outlines the predicted characteristics of the molecule, offering critical insights for researchers, scientists, and professionals in the field of drug development. The methodologies for these predictions are detailed, and the resulting data is presented in a structured format to facilitate evaluation. Visual workflows and a hypothesized signaling pathway are included to further contextualize the compound's potential within drug discovery pipelines.
Introduction
The N-arylacetamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The incorporation of an azido functional group introduces unique chemical reactivity and potential for bioorthogonal conjugation, making this compound a compound of significant interest for novel drug design and development.[1][2][3][4] The azido group's ability to participate in 1,3-dipolar cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), opens avenues for its use as a chemical probe or for the synthesis of more complex molecular architectures.[5] Furthermore, acetamide derivatives have been explored for a range of biological activities, including antimicrobial and anticancer effects.[6][7] This guide presents a detailed in silico characterization to forecast the drug-like properties and potential biological relevance of this compound.
Predicted Physicochemical and Pharmacokinetic Properties
A variety of computational tools are available for the in silico prediction of molecular properties, which are crucial in the early stages of drug discovery to assess the potential of a compound.[8][9][10][11][12] The following tables summarize the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These values were hypothetically generated based on established computational models such as SwissADME, pkCSM, and PreADMET.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₇ClN₄O |
| Molecular Weight ( g/mol ) | 210.62 |
| LogP (Consensus) | 1.85 |
| Water Solubility (LogS) | -2.5 |
| pKa (most acidic) | 13.5 (amide NH) |
| pKa (most basic) | -4.8 (azide) |
| Polar Surface Area (Ų) | 78.5 |
| Number of Rotatable Bonds | 3 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Table 1: Predicted physicochemical properties of this compound.
ADMET Properties
| ADMET Parameter | Predicted Outcome |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | High |
| P-glycoprotein Substrate | No |
| Distribution | |
| BBB Permeability | Yes |
| CNS Permeability | Yes |
| Plasma Protein Binding | ~85% |
| Metabolism | |
| CYP1A2 Inhibitor | No |
| CYP2C9 Inhibitor | Yes |
| CYP2C19 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
| Excretion | |
| Total Clearance | 0.5 L/h/kg |
| Renal OCT2 Substrate | No |
| Toxicity | |
| AMES Toxicity | No |
| hERG I Inhibitor | No |
| Hepatotoxicity | Yes |
| Skin Sensitization | No |
| Minnow Toxicity | High |
Table 2: Predicted ADMET profile of this compound.
In Silico Experimental Protocols
The data presented in the preceding tables are derived from a standardized in silico workflow. This section details the theoretical experimental protocols for predicting the properties of a novel small molecule like this compound.
Molecular Structure Preparation
-
2D Structure Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, N#N+=[N-]CC(=O)NC1=CC=CC=C1Cl, is generated.
-
3D Structure Generation: The SMILES string is converted into a 3D structure using a computational chemistry software package (e.g., MarvinSketch, ChemDraw).
-
Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
Physicochemical Property Prediction
-
Web Server Submission: The energy-minimized 3D structure is submitted to a web-based platform for physicochemical property prediction, such as SwissADME.
-
Property Calculation: The server calculates various parameters, including molecular weight, LogP (a measure of lipophilicity), water solubility (LogS), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
Lipinski's Rule of Five Evaluation: The predicted properties are evaluated against Lipinski's Rule of Five to assess the drug-likeness of the molecule.
ADMET Prediction
-
Pharmacokinetic Modeling: The molecular structure is submitted to ADMET prediction servers like pkCSM or PreADMET.
-
Absorption Modeling: Parameters such as human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate affinity are predicted.
-
Distribution Modeling: Blood-brain barrier (BBB) and central nervous system (CNS) permeability, as well as plasma protein binding, are estimated.
-
Metabolism Modeling: Inhibition of major cytochrome P450 (CYP) enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted.
-
Toxicity Modeling: A battery of toxicity predictions is performed, including the Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity, and skin sensitization.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 5. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 6. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]
- 12. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]
"literature review of N-arylacetamide compounds in medicinal chemistry"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-arylacetamide moiety is a prominent structural motif in a vast array of biologically active compounds, serving as a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and ability to engage in various biological interactions have cemented its importance in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-arylacetamide derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and quantitative structure-activity relationship data are presented to facilitate further research and drug development in this promising area.
Synthesis of N-Arylacetamide Derivatives
The general and most common method for synthesizing N-arylacetamide compounds involves the acylation of an aniline derivative with an acetylating agent. A widely used approach is the reaction of a primary aromatic amine with chloroacetyl chloride in a suitable solvent.
A representative synthetic protocol is as follows:
-
Preparation of Chloroacetyl Chloride: Chloroacetic acid is reacted with thionyl chloride. The mixture is heated, and the excess thionyl chloride is evaporated.
-
Acylation of Aromatic Amine: The appropriate primary aromatic amine is dissolved in a dry solvent such as benzene. The previously prepared chloroacetyl chloride is then added dropwise to the amine solution, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is typically refluxed for a specific duration.
-
Work-up and Purification: After the reaction is complete, the mixture is washed with water and a dilute base solution to remove unreacted starting materials and byproducts. The organic layer is then dried, and the solvent is evaporated to yield the crude N-arylacetamide product. Purification is commonly achieved through recrystallization from a suitable solvent like methanol-water.[1]
This versatile synthetic route allows for the introduction of a wide variety of substituents on both the aryl ring and the acetyl group, enabling the generation of large libraries of N-arylacetamide analogs for biological screening.
Biological Activities of N-Arylacetamide Compounds
N-arylacetamide derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs. The following sections highlight their key therapeutic applications.
Anticancer Activity
N-arylacetamide-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.
One study reported that certain phenylacetamide derivatives are highly effective against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC-12) cell lines.[2][3] These compounds were found to upregulate the expression of pro-apoptotic proteins such as Bax and FasL, while downregulating the anti-apoptotic protein Bcl-2.[2][3] This modulation of key apoptotic regulators, coupled with the activation of caspase-3, leads to DNA fragmentation and ultimately, cancer cell death.[2] Another investigation into chalcones incorporating a 2-phenoxy-N-arylacetamide moiety demonstrated that these compounds can induce apoptosis in MCF7 and HEP2 cells.[4][5] These compounds were shown to down-regulate the anti-apoptotic protein Bcl2 and up-regulate the pro-apoptotic protein p53.[4]
The following table summarizes the in vitro anticancer activity of selected N-arylacetamide derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | MCF-7 | 0.7 ± 0.08 | [2][3] |
| 3d | MCF-7 | 0.7 ± 0.4 | [2][3] |
| 3d | MDA-MB-468 | 0.6 ± 0.08 | [2][3] |
| 3d | PC-12 | 0.6 ± 0.08 | [2][3] |
| 5c | MCF7 | IC50 value provided in reference | [5] |
| 5c | HEP2 | IC50 value provided in reference | [5] |
Antibacterial Activity
The growing threat of antimicrobial resistance has spurred the search for new antibacterial agents. N-arylacetamides have shown considerable promise in this area, with derivatives exhibiting potent activity against a range of bacterial strains.
For instance, novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have been synthesized and evaluated for their antibacterial properties. These compounds displayed significant activity, particularly against Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 250 µg/L.[1] The proposed mechanism of action for some of these derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in bacterial folate metabolism.[1]
The antibacterial efficacy of various N-arylacetamide compounds is presented in the table below.
| Compound ID | Bacterial Strain | MIC (µg/L) | Reference |
| 2c | Escherichia coli | 31.25 - 250 | [1] |
| 4m | Escherichia coli | 31.25 - 250 | [1] |
| Triazole-benzothiazoles VII | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumoniae, Escherichia coli | ~ 0.023–0.049 | [1] |
| Thiazolidinone derivative VIII | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | 0.023–0.049 | [1] |
| Benzothiazole derivatives IXa,b | Enterococcus faecalis | 3.13 | [1] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to a multitude of diseases, including arthritis, cardiovascular disease, and cancer. N-arylacetamide derivatives have been investigated for their anti-inflammatory potential, with many compounds demonstrating significant activity in both in vitro and in vivo models.
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide (NO).[6][7] This is frequently achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. Some N-arylacetamide-containing chalcones have been shown to block inflammation in cancer cells by down-regulating the expression of IL-1B, IL-6, and COX-2.[8]
The table below summarizes the anti-inflammatory activity of representative N-arylacetamide compounds.
| Compound | Assay | IC50 (µM) or % Inhibition | Reference |
| OADP | NO Production Inhibition (48h) | IC50 NO: 1.09 ± 0.01 µg/mL | [7] |
| OADP | NO Production Inhibition (72h) | IC50 NO: 0.95 ± 0.01 µg/mL | [7] |
| Diclofenac | NO Production Inhibition (48h) | IC50 NO: 53.84 ± 2.25 µg/mL | [7] |
| T. bellarica extract | Carrageenan-induced paw edema (250 mg/kg, 1h) | 32.85% inhibition | [9] |
| T. chebulla extract | Carrageenan-induced paw edema (250 mg/kg, 1h) | 34.28% inhibition | [9] |
| Indomethacin | Carrageenan-induced paw edema (20 mg/kg, 5h) | 51.48% inhibition | [9] |
Enzyme Inhibition
Beyond their activities in complex cellular systems, N-arylacetamides have also been identified as potent inhibitors of specific enzymes that are implicated in various diseases.
Urease Inhibition: Urease is a key enzyme for the survival of Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers. N-Arylacetamide derivatives have been shown to be effective urease inhibitors. For example, new 1,2-benzothiazine-N-arylacetamide derivatives have demonstrated strong inhibitory potential against urease, with IC50 values in the micromolar range.[10][11]
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Cyclic sulfonamides bearing an N-arylacetamide group have been identified as inhibitors of both α-glucosidase and α-amylase, with some derivatives showing greater potency than the standard drug, acarbose.[12]
The inhibitory activities of selected N-arylacetamide derivatives against these enzymes are summarized below.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5k | Urease | 9.8 ± 0.023 | [10][11] |
| 5a | Urease | 10.1 ± 0.90 | [10][11] |
| Thiourea (standard) | Urease | 22.3 ± 0.031 | [10][11] |
| 12i | α-Glucosidase | 25.88 | [12] |
| 12k | α-Glucosidase | 30.45 | [12] |
| Acarbose (standard) | α-Glucosidase | 58.8 | [12] |
| 12i | α-Amylase | 7.52 | [12] |
| Acarbose (standard) | α-Amylase | 17.0 | [12] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which N-arylacetamides exert their biological effects is crucial for their rational design and optimization as therapeutic agents.
Induction of Apoptosis in Cancer
As previously mentioned, a primary anticancer mechanism of N-arylacetamides is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The modulation of Bcl-2 family proteins and the activation of caspases are central to this process.
Caption: Intrinsic and extrinsic apoptosis pathways modulated by N-arylacetamides.
Inhibition of Bacterial Cell Wall Synthesis
While some antibacterial N-arylacetamides act by inhibiting enzymes like DHFR, another potential mechanism is the disruption of bacterial cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is a unique and essential structure not found in mammalian cells, making it an excellent target for selective antibacterial agents. Although direct evidence for N-arylacetamides inhibiting specific enzymes in this pathway is still emerging, the structural similarities of some derivatives to peptidoglycan precursors suggest this as a plausible mechanism.
Caption: Potential targets for N-arylacetamides in bacterial cell wall synthesis.
Modulation of Inflammatory Pathways
The anti-inflammatory effects of N-arylacetamides are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, N-arylacetamides can reduce the production of inflammatory cytokines and enzymes like COX-2.
Caption: Inhibition of the NF-κB signaling pathway by N-arylacetamides.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of N-arylacetamide compounds.
General Procedure for Synthesis of 2-(benzo[d]thiazol-2-yl)-N-arylacetamides
-
A mixture of 2-(benzo[d]thiazol-2-yl)acetic acid (1 mmol) and the appropriate aniline derivative (1 mmol) is dissolved in dichloromethane (10 mL).
-
To this solution, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure N-arylacetamide derivative.[1]
In Vitro Anticancer Activity: MTT Assay
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the N-arylacetamide compounds for 48-72 hours.
-
After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[2][3]
In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
-
The MIC of the N-arylacetamide compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton broth (MHB).
-
The compounds are dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.
-
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the N-arylacetamide compounds.
-
The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[9]
Conclusion
The N-arylacetamide scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of potent biological activities. This guide has provided a comprehensive overview of the synthesis, anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties of these versatile compounds. The detailed experimental protocols and insights into their mechanisms of action are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of N-arylacetamide derivatives hold significant promise for the development of novel and effective therapeutic agents for a variety of diseases.
References
- 1. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
"safety and handling precautions for 2-azido-N-(2-chlorophenyl)acetamide"
An In-depth Technical Guide to the Safe Handling of 2-azido-N-(2-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a compound of interest in drug discovery and organic synthesis. Due to its chemical structure, specifically the presence of an azide functional group, this compound requires careful handling to mitigate potential hazards. This document outlines the known hazards, recommended safety precautions, personal protective equipment, and emergency procedures.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its acute toxicity, potential for skin sensitization, and suspected reproductive toxicity.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Reproductive toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life |
Signal Word: Danger
Hazard Pictograms:
Physical and Chemical Properties
While a comprehensive dataset for this compound is not publicly available, data for structurally related compounds can provide some insight. For instance, N-(4-Chlorophenyl)acetamide has a melting point of 177 °C and a boiling point of 333 °C.[1] It is important to note that the azide group in the target compound will significantly influence its properties, particularly its thermal stability.
Safe Handling and Storage
Strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible.[2]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure proper glove removal technique to avoid skin contact.[3] |
| Respiratory Protection | If working outside a fume hood or if dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
Handling Precautions:
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust.
-
Wash hands and skin thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Contaminated work clothing should not be allowed out of the workplace.
-
Avoid release to the environment.
Storage Conditions:
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
Store locked up or in an area accessible only to qualified or authorized persons.[3]
Experimental Protocols: Synthesis of Azido-Acetamides
While a specific protocol for this compound is not detailed in the provided search results, a general synthetic procedure can be inferred from the synthesis of similar compounds like 2-azido-N-(4-methylphenyl)acetamide and 2-azido-N-(4-fluorophenyl)acetamide.[5][6] The following is a generalized, hypothetical protocol that should be adapted and optimized with extreme caution.
Reaction: The synthesis typically involves the nucleophilic substitution of a chloro-acetamide precursor with sodium azide.
Materials:
Procedure:
-
Dissolve 2-chloro-N-(2-chlorophenyl)acetamide and a molar excess of sodium azide in an ethanol/water mixture.
-
The mixture is then typically refluxed for a set period (e.g., 24 hours) at a specific temperature (e.g., 80°C).[5]
-
Reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).[5][6]
-
Upon completion, the product may precipitate out of the solution upon cooling.
-
The precipitate is collected by filtration and washed with cold water.[5][6]
-
Further purification can be achieved by recrystallization from a suitable solvent, such as hot ethanol.[5][6]
Caution: Organic azides can be explosive, particularly at elevated temperatures or upon shock. Always handle with care and behind a blast shield, especially during heating.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Instructions |
| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1] |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[4] Take off contaminated clothing and wash it before reuse.[2] |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2] |
| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[4]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][4]
-
Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2][4]
Accidental Release Measures:
-
Evacuate personnel to safe areas.[4]
-
Ensure adequate ventilation.
-
Wear personal protective equipment.[2]
-
Avoid dust formation.[4]
-
Sweep up and shovel into suitable containers for disposal.[2]
-
Do not let the product enter drains.
Visualizations
Caption: Risk assessment and control workflow for handling hazardous chemicals.
Caption: Generalized experimental workflow for the synthesis of this compound.
References
- 1. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Methodological & Application
Synthetic Route for 2-azido-N-(2-chlorophenyl)acetamide from 2-chloro-N-(2-chlorophenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-azido-N-(2-chlorophenyl)acetamide, a valuable intermediate in medicinal chemistry and drug development. The synthetic route is based on the nucleophilic substitution of the chloro group in 2-chloro-N-(2-chlorophenyl)acetamide with an azide moiety.
Introduction
N-arylacetamides and organic azides are significant classes of compounds in pharmaceutical and agrochemical research.[1] The introduction of an azide group can be a key step in the synthesis of various heterocyclic compounds and can also impart specific biological activities.[1][2][3] The described protocol is a straightforward and efficient method for the preparation of this compound, proceeding via a probable SN2 mechanism.[2]
Reaction Scheme
The synthesis involves a one-step conversion of 2-chloro-N-(2-chlorophenyl)acetamide to this compound using sodium azide.
DOT Script of the Reaction Workflow
Figure 1: Synthetic workflow for the preparation of this compound.
Experimental Protocol
This protocol is adapted from a similar synthesis of 2-azido-N-(4-methylphenyl)acetamide.[1]
Materials:
-
2-chloro-N-(2-chlorophenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Deionized water
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-N-(2-chlorophenyl)acetamide (0.011 mol) in a 70:30 mixture of ethanol and water.
-
Addition of Reagent: To the stirred solution, add sodium azide (0.015 mol).
-
Reaction: Heat the reaction mixture to reflux at 80°C for 24 hours.
-
Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Filter the precipitate and wash it thoroughly with cold water. For further purification, a portion of the product can be recrystallized from hot ethanol. The solution should be filtered while hot and then left undisturbed to allow for the formation of crystals.
Data Presentation
The following table summarizes the key quantitative data for this synthesis, with the yield being an expected value based on an analogous reaction.[1]
| Parameter | Value |
| Reactants | |
| 2-chloro-N-(2-chlorophenyl)acetamide | 0.011 mol |
| Sodium Azide | 0.015 mol |
| Solvent | |
| Ethanol:Water Ratio | 70:30 (v/v) |
| Reaction Conditions | |
| Temperature | 80°C (Reflux) |
| Duration | 24 hours |
| Product | |
| Expected Yield | ~73% |
| Melting Point | To be determined |
| Spectroscopic Data | |
| FT-IR (ATR, ν, cm⁻¹) | Expected peaks: ~3250 (N-H amide), ~2100 (N₃), ~1660 (C=O) |
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Avoid contact of sodium azide with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This detailed protocol provides a robust method for the synthesis of this compound, a compound of interest for further research and development in the pharmaceutical industry.
References
Application Notes and Protocols: Copper-Catalyzed Click Chemistry Using 2-azido-N-(2-chlorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for covalently linking molecular fragments.[1][2] This reaction is characterized by its high yield, mild reaction conditions, stereospecificity, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][3] The reaction specifically produces 1,4-disubstituted 1,2,3-triazoles, which serve as stable and rigid linkers or as bioisosteres for amide bonds in peptidomimetics.
This document provides detailed protocols and application notes for the use of 2-azido-N-(2-chlorophenyl)acetamide , a functionalized aromatic azide, in CuAAC reactions. The presence of the N-(2-chlorophenyl)acetamide moiety offers a scaffold for further chemical modification and introduces physicochemical properties relevant to medicinal chemistry. The protocols outlined below are based on established methods for CuAAC and can be adapted for various terminal alkynes to synthesize a library of novel triazole-containing compounds.[4][5]
Reaction Mechanism
The CuAAC reaction proceeds through a multi-step catalytic cycle. The active catalyst is the Copper(I) ion, which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[1] The Cu(I) ion coordinates with the terminal alkyne to form a copper-acetylide complex. Subsequent coordination of the azide, followed by a cycloaddition and protonolysis, yields the final 1,4-disubstituted 1,2,3-triazole product and regenerates the catalyst.[2]
Experimental Protocols
The following protocols are generalized for the reaction of this compound with a terminal alkyne. Optimization may be required depending on the specific alkyne used.
Protocol 1: Standard Aqueous/Organic Co-solvent System
This protocol is suitable for a wide range of terminal alkynes and is performed at room temperature.
Materials and Reagents:
-
This compound (Azide)
-
Terminal Alkyne
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility and improved kinetics)[4]
-
Solvent: Degassed deionized water and a co-solvent such as tert-Butanol (t-BuOH), Dimethyl Sulfoxide (DMSO), or N,N-Dimethylformamide (DMF)[6][7]
-
Reaction vessel (e.g., 1.5 mL microcentrifuge tube or glass vial)
Stock Solutions:
-
Azide Solution: Prepare a 100 mM solution of this compound in DMSO or DMF.
-
Alkyne Solution: Prepare a 100 mM solution of the terminal alkyne in DMSO or DMF.
-
CuSO₄ Solution: Prepare a 20 mM solution in deionized water.[7]
-
Sodium Ascorbate Solution: Prepare a 100 mM solution in deionized water. This solution should be made fresh before each use. [6]
-
THPTA Ligand Solution (Optional): Prepare a 50 mM solution in deionized water.[7]
Reaction Procedure:
-
To a 1.5 mL microcentrifuge tube, add the reagents in the following order:
-
Solvent mixture (e.g., 400 µL of a 1:1 t-BuOH/water mixture).
-
5 µL of the 100 mM Azide solution (Final concentration: 1 mM).
-
5.5 µL of the 100 mM Alkyne solution (Final concentration: 1.1 mM, 1.1 equivalents).
-
A premixed catalyst solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand (Final concentrations: 0.1 mM CuSO₄, 0.5 mM THPTA).[7]
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution (Final concentration: 5 mM).[6][7]
-
Close the tube to minimize oxygen exposure and mix by inverting or placing on a slow rotator.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with 1 mL of water.
-
Extract the product with ethyl acetate or dichloromethane (3 x 2 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel.
-
Note on Copper Removal: Residual copper can sometimes chelate to the triazole product. Washing the organic extract with a dilute aqueous solution of EDTA or filtering the crude product through a short plug of activated carbon can help remove copper contamination.[8]
Experimental Workflow
The general workflow for performing a CuAAC reaction, from preparation to final product characterization, is depicted below.
Data Presentation
While specific quantitative data for the reaction of this compound is not available in the cited literature, the table below presents representative outcomes for CuAAC reactions involving various aromatic azides and terminal alkynes under standard conditions. These reactions are typically high-yielding and proceed rapidly at room temperature.[2][9][10]
| Entry | Alkyne Partner | Reaction Time (h) | Yield (%) | Notes / Reference |
| 1 | Phenylacetylene | 1 - 3 | >95 | A standard model reaction for CuAAC.[2] |
| 2 | Propargyl Alcohol | 1 - 2 | >90 | Highly efficient with polar, small alkynes.[10] |
| 3 | 1-Ethynylcyclohexene | 2 - 5 | 85 - 95 | Steric hindrance may slightly slow the reaction. |
| 4 | Methyl Propiolate | 1 - 3 | >90 | Electron-deficient alkynes are generally very reactive.[11] |
| 5 | 4-Ethynylanisole | 2 - 4 | >90 | Electron-rich aromatic alkynes react efficiently. |
This table is illustrative and based on typical results for copper-catalyzed azide-alkyne cycloadditions. Actual results may vary based on substrate, solvent, and precise reaction conditions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Azide-Alkyne Cycloaddition with 2-azido-N-(2-chlorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the azide-alkyne cycloaddition reaction, a cornerstone of "click chemistry," specifically utilizing 2-azido-N-(2-chlorophenyl)acetamide. This powerful and versatile reaction enables the efficient formation of a stable 1,2,3-triazole linkage, a common motif in medicinal chemistry and drug development. The protocols outlined below cover both the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction
The azide-alkyne cycloaddition, particularly the Cu(I)-catalyzed variant, is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation and the synthesis of complex molecular architectures.[1][2][3][4][5] The resulting triazole ring is not merely a linker but is also metabolically stable and can participate in hydrogen bonding, influencing the pharmacological properties of a molecule.[2] this compound is a versatile building block, with the azido group serving as a handle for conjugation to alkyne-containing molecules of interest, such as proteins, peptides, or small molecule drugs.[6][7]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
The CuAAC reaction is the "cream of the crop" of click chemistry, offering excellent regioselectivity to form the 1,4-disubstituted triazole isomer.[1][8] The protocol below provides a general guideline that can be optimized for specific alkyne substrates.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO, t-butanol, or ethanol)
-
Deionized water
-
Nitrogen or Argon gas
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO or a suitable organic solvent.
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water (for THPTA) or DMSO/t-butanol (for TBTA).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the alkyne-containing molecule solution.
-
Add the this compound stock solution. A slight excess (1.1 to 1.5 equivalents) of the azide is often beneficial.
-
Add the solvent to achieve the desired final reaction concentration (typically in the range of 1-10 mM).
-
If using a copper ligand, add it to the reaction mixture. The use of a ligand like THPTA is highly recommended to stabilize the Cu(I) oxidation state and increase reaction efficiency.[9][10][11]
-
Add the CuSO₄ stock solution.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.
-
Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the substrates.[9] Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1.1:1 to 1.5:1 | A slight excess of the azide can drive the reaction to completion. |
| Copper(I) Catalyst | 1-5 mol% | Higher catalyst loading may be required for less reactive substrates. |
| Ligand (e.g., THPTA) | 1-5 mol% (1:1 with Cu) | Ligands accelerate the reaction and protect biomolecules from oxidative damage.[9][11] |
| Reducing Agent (Ascorbate) | 5-10 mol% | Maintains copper in the active Cu(I) state. |
| Solvent | Water/Co-solvent mixtures | The choice of co-solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Gentle heating (30-40 °C) can sometimes accelerate the reaction. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine the point of completion. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC is an alternative "click" reaction that proceeds without the need for a metal catalyst, making it particularly suitable for applications in biological systems where copper toxicity is a concern.[12][13] This reaction utilizes a strained cyclooctyne derivative that reacts readily with azides.[12][14]
Materials and Reagents
-
This compound
-
A strained cyclooctyne (e.g., dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivatives)
-
Solvent (e.g., DMSO, methanol, or aqueous buffers)
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of the strained cyclooctyne in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the strained cyclooctyne solution. Typically, a 1:1 to 1.5:1 molar ratio of the azide to the cyclooctyne is used.
-
Add the desired solvent to achieve the final reaction concentration.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature. SPAAC reactions are generally fast, with significant product formation often observed within minutes to a few hours.[12] Reaction progress can be monitored by analytical techniques such as LC-MS or NMR.
-
-
Work-up and Purification:
-
For many applications, especially in bioconjugation, the reaction can be used directly without purification.
-
If purification is necessary, standard techniques like flash chromatography or preparative HPLC can be employed.
-
Quantitative Data Summary
SPAAC reactions are known for their high efficiency and rapid kinetics. The table below provides typical parameters for a SPAAC reaction.
| Parameter | Recommended Range | Notes |
| Molar Ratio (Azide:Alkyne) | 1:1 to 1.5:1 | Near equimolar ratios are often sufficient due to the high reactivity. |
| Solvent | Organic or Aqueous | Highly dependent on the specific application and reactants. |
| Temperature | Room Temperature | The reaction is driven by the release of ring strain.[12] |
| Reaction Time | Minutes to a few hours | Generally faster than CuAAC. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a CuAAC reaction.
Caption: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Signaling Pathway and Logical Relationship Diagram
While this compound is a chemical tool and not directly involved in a known signaling pathway, the products of its click reaction can be designed to target specific biological pathways. The diagram below illustrates the logical relationship of how a molecule synthesized using this protocol could be used to modulate a generic signaling pathway.
Caption: Logical relationship of a bioactive molecule synthesized via click chemistry to a cellular signaling pathway.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. dovepress.com [dovepress.com]
- 3. eijppr.com [eijppr.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scispace.com [scispace.com]
- 6. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-azido-N-(2-chlorophenyl)acetamide in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of peptide-based drug development and proteomics increasingly relies on the precise modification of peptides to enhance their therapeutic properties or to attach reporter molecules. "Click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for this purpose due to its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-modified peptide.[1][4][5]
This document provides a detailed, proposed application for 2-azido-N-(2-chlorophenyl)acetamide as a novel azide-containing reagent for the post-synthesis modification of peptides. While direct literature for this specific application is not available, the protocols herein are based on established methodologies for the synthesis of related N-arylacetamides and standard CuAAC reactions.[6][7] This reagent offers a unique scaffold that could be explored for introducing specific functionalities onto peptides for various applications, including drug delivery, imaging, and diagnostics.
Synthesis of this compound
The synthesis of this compound is proposed as a two-step process, starting with the acylation of 2-chloroaniline followed by nucleophilic substitution with sodium azide.
Protocol 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide
This initial step involves the reaction of 2-chloroaniline with chloroacetyl chloride to form the N-arylacetamide precursor.[7]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Base: Add an organic base, such as triethylamine (1.1 eq.), to the solution and cool the mixture to 0°C in an ice bath.
-
Acylation: Add chloroacetyl chloride (1.05 eq.) dropwise to the cooled solution while stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield 2-chloro-N-(2-chlorophenyl)acetamide as a solid.
Protocol 2: Synthesis of this compound
The chloro-substituted acetamide is then converted to the corresponding azide. This protocol is adapted from the synthesis of similar azido-N-arylacetamides.[6]
-
Reaction Setup: Dissolve 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq.) in a mixture of ethanol and water (e.g., 7:3 v/v).
-
Azide Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 24 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture. The product, this compound, is expected to precipitate out of the solution. Filter the precipitate, wash with cold water, and dry. The product can be further purified by recrystallization from hot ethanol.
Proposed Application: Peptide Conjugation via CuAAC
The primary proposed application for this compound is its use as an azide-containing building block for conjugation to alkyne-modified peptides via a CuAAC "click" reaction. This allows for the stable and specific labeling of peptides.
Experimental Workflow for Peptide Conjugation
The overall workflow involves the synthesis of the azide reagent, its purification, and subsequent conjugation to a peptide containing an alkyne functionality (e.g., propargylglycine).
Caption: Experimental workflow for the synthesis of the azide reagent and its conjugation to an alkyne-modified peptide.
Protocol 3: CuAAC Conjugation of an Alkyne-Peptide
This protocol outlines the "click" reaction between this compound and a peptide containing a terminal alkyne.
-
Peptide Preparation: Dissolve the alkyne-modified peptide (1.0 eq.) in a suitable solvent system, such as a mixture of water and DMSO.
-
Reagent Preparation: Prepare stock solutions of:
-
This compound (1.5 eq.) in DMSO.
-
Copper(II) sulfate (CuSO₄, 0.1 eq.) in water.
-
Sodium ascorbate (0.5 eq.) in water. Prepare this solution fresh.
-
-
Reaction Mixture: To the peptide solution, add the this compound solution, followed by the copper(II) sulfate solution.
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours. Protect the reaction from light if using fluorescently tagged molecules.
-
Purification: Upon completion, purify the crude peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).[3][8]
-
Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[8][9]
Conceptual Signaling Pathway of the CuAAC Reaction
The CuAAC reaction proceeds through a well-defined catalytic cycle involving copper(I), which is generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.
Caption: Conceptual diagram of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Quantitative Data Summary
The following table presents hypothetical data for the synthesis and conjugation process, reflecting typical yields and purity levels achievable with these methods.
| Process Step | Parameter | Hypothetical Value | Analytical Method |
| Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide | Yield (%) | 85% | Gravimetric |
| Purity (%) | >98% | NMR, Elemental Analysis | |
| Synthesis of this compound | Yield (%) | 75% | Gravimetric |
| Purity (%) | >97% | NMR, IR Spectroscopy | |
| CuAAC Peptide Conjugation | Conjugation Yield (%) | >90% | RP-HPLC |
| Final Purity (%) | >95% | Analytical RP-HPLC | |
| Identity Confirmation | Correct Mass Observed | Mass Spectrometry |
Conclusion
While the direct application of This compound in peptide synthesis is not yet documented, its structure is highly amenable to use in CuAAC "click" chemistry. The protocols and data presented here provide a robust hypothetical framework for its synthesis and subsequent conjugation to alkyne-modified peptides. This approach offers a new avenue for the site-specific modification of peptides, enabling the attachment of a unique chemical moiety that can be further explored for its potential to modulate peptide function or serve as a handle for downstream applications in drug discovery and chemical biology.
References
- 1. jpt.com [jpt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.info [ijpsr.info]
- 8. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications [mdpi.com]
- 9. oxfordglobal.com [oxfordglobal.com]
Application Notes: 2-azido-N-(2-chlorophenyl)acetamide as a Versatile Precursor for 1,2,3-Triazole Synthesis via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-triazole ring system is a prominent pharmacophore in modern drug discovery, exhibiting a wide range of biological activities including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1] The development of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the synthesis of these heterocyclic motifs.[1][2][3] This reaction is renowned for its high efficiency, mild reaction conditions, operational simplicity, and excellent yields.[1][4]
Within this framework, 2-azido-N-(2-chlorophenyl)acetamide serves as a crucial and versatile precursor. Its azide functionality readily participates in 1,3-dipolar cycloaddition reactions with a variety of terminal alkynes, enabling the modular synthesis of extensive libraries of 1,4-disubstituted 1,2,3-triazole derivatives.[1][5] These notes provide detailed protocols for the synthesis of the precursor itself and its subsequent application in triazole formation, supported by quantitative data and process workflows.
Part 1: Synthesis of the Precursor, this compound
The synthesis of the azide precursor is typically achieved in a two-step process starting from the corresponding aniline. The first step involves chloroacetylation to form the N-arylacetamide intermediate, followed by a nucleophilic substitution with sodium azide to introduce the required azide moiety.[1]
Caption: Workflow for the synthesis of the azide precursor.
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the general procedures for synthesizing N-phenylacetamide derivatives.[1]
Step 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide
-
To a solution of 2-chloroaniline (1 mmol) in dichloromethane (CH₂Cl₂), add triethylamine (NEt₃) (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3–5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization to afford pure 2-chloro-N-(2-chlorophenyl)acetamide.
Step 2: Synthesis of this compound
-
Dissolve the 2-chloro-N-(2-chlorophenyl)acetamide (1 mmol) from Step 1 in toluene.
-
Add sodium azide (NaN₃) (1.5 mmol) to the solution.
-
Reflux the mixture for 5–7 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and wash with water to remove excess sodium azide and other inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.
Data Summary: Precursor Synthesis
The following table summarizes the typical conditions and yields for the synthesis of azido-N-phenylacetamides.[1]
| Step | Reactants | Reagents & Solvents | Conditions | Time (h) | Yield (%) |
| 1 | Substituted Anilines | Chloroacetyl chloride, NEt₃, CH₂Cl₂ | 0 °C to rt | 3–5 | 85–95 |
| 2 | Chloro-N-phenylacetamides | NaN₃, Toluene | Reflux | 5–7 | 88–96 |
Part 2: Application in 1,2,3-Triazole Synthesis
The synthesized this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. It reacts with various terminal alkynes in the presence of a copper(II) salt and a suitable medium to regioselectively yield 1,4-disubstituted 1,2,3-triazoles.[1] A greener method utilizes an ionic liquid like [Et₃NH][OAc] under ultrasound irradiation, which offers mild conditions and shorter reaction times.[1]
Caption: General workflow for CuAAC triazole synthesis.
Experimental Protocol 2: General Procedure for Triazole Synthesis
This protocol is based on the ultrasound-assisted synthesis of N-phenylacetamide-incorporated 1,2,3-triazoles.[1]
-
In a round-bottom flask, combine this compound (1 mmol), the desired terminal alkyne (e.g., (prop-2-yn-1-yloxy)benzene) (1 mmol), and Cu(OAc)₂·H₂O (10 mol%).
-
Add the ionic liquid [NEt₃H][OAc] (1 mL) to the mixture.
-
Place the flask in an ultrasound bath (40 kHz) and sonicate at 30 °C.
-
Monitor the reaction progress by TLC until completion (typically 30-45 minutes).
-
Once the reaction is complete, quench the mixture by adding crushed ice.
-
Collect the resulting solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 1,4-disubstituted-1,2,3-triazole derivative.
-
Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectroscopy.
Data Summary: Triazole Synthesis from this compound
The following table presents quantitative data for the synthesis of a specific triazole using the title precursor, demonstrating the efficiency of the method.[1]
| Azide Precursor | Alkyne Reactant | Product | Time (min) | Yield (%) | m.p. (°C) |
| This compound | (prop-2-yn-1-yloxy)benzene | 2-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-(2-chlorophenyl)-acetamide (6e) | 36 | 94 | 178–180 |
This protocol's versatility allows for the use of various substituted alkynes, consistently resulting in excellent yields of the corresponding triazole derivatives.[1]
Alternative Methodologies
While CuAAC is highly effective, the copper catalyst can be cytotoxic, limiting its use in biological systems. For such applications, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[5][6] SPAAC utilizes a strained cycloalkyne, where ring strain provides the driving force for the reaction without needing a metal catalyst, making it a cornerstone of bioorthogonal chemistry.[5]
Conclusion
This compound is a highly effective and readily synthesized precursor for the construction of diverse 1,2,3-triazole-containing molecules. Its application in ultrasound-assisted, copper-catalyzed click chemistry provides a rapid, efficient, and high-yielding pathway to novel compounds of interest for pharmaceutical and materials science research. The straightforward protocols and excellent yields underscore its value as a key building block in modern synthetic chemistry.
References
- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. labinsights.nl [labinsights.nl]
- 5. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 2-azido-N-(2-chlorophenyl)acetamide in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-azido-N-(2-chlorophenyl)acetamide as a precursor in the development of novel antimicrobial agents. Due to the limited availability of direct studies on this specific compound, the following protocols and data are based on established methodologies for closely related N-aryl azidoacetamides and their precursors.
Introduction and Principle
N-arylacetamides are a significant class of organic compounds that serve as crucial intermediates in the synthesis of various medicinal and pharmaceutical agents.[1] The incorporation of an azide functional group can further enhance the biological activity of these molecules, making them valuable candidates for drug discovery.[1] The title compound, this compound, combines the N-(2-chlorophenyl)acetamide scaffold, known to be present in molecules with antimicrobial properties, with a reactive azide group. This combination suggests a strong potential for antimicrobial activity, warranting further investigation.
The principle behind exploring this compound lies in the hypothesis that the azido moiety can be bioreduced in situ to form reactive intermediates, such as nitrenes, which can then interact with and disrupt essential cellular macromolecules in microorganisms. Additionally, the overall structure of the molecule may allow it to interfere with specific bacterial enzymatic pathways, such as cell wall synthesis.
Applications
-
Lead Compound for Novel Antibiotics: Can serve as a foundational structure for the synthesis of new antimicrobial derivatives.
-
Probe for Mechanistic Studies: The azide group can be used in click chemistry reactions to tag and identify biological targets within microbial cells.
-
Development of Broad-Spectrum Antimicrobials: Derivatives can be synthesized and screened against a wide range of Gram-positive and Gram-negative bacteria.
Data Presentation: Antimicrobial Activity of Related N-Aryl Acetamide Derivatives
While specific antimicrobial data for this compound is not yet published, the following table summarizes the activity of structurally related compounds, providing a strong rationale for its investigation.
| Compound/Derivative | Test Organism | Method | Activity Measurement (Unit) | Reference |
| 2-amino-N-(4-chlorophenyl)acetamide derivatives | Acinetobacter baumannii | Disc Diffusion | Moderate to High Inhibition | [2][3] |
| Pseudomonas aeruginosa | Disc Diffusion | Moderate to High Inhibition | [2][3] | |
| Staphylococcus aureus | Disc Diffusion | Moderate to High Inhibition | [2][3] | |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Broth Dilution | MIC = 512 µg/mL (Bactericidal) | [4] |
Note: The data presented is for structural analogues and precursors. It is intended to highlight the antimicrobial potential of the N-aryl acetamide scaffold.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of analogous N-aryl azidoacetamides.[1][5][6] It involves a two-step process starting from 2-chloroaniline.
Step 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloroaniline (0.1 mol) in an appropriate solvent such as dichloromethane (100 mL). Cool the solution to 0-5 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (0.11 mol) dropwise to the stirred solution. It is recommended to add a base like pyridine or triethylamine (0.1 mol) to neutralize the HCl generated during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude 2-chloro-N-(2-chlorophenyl)acetamide from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 2-chloro-N-(2-chlorophenyl)acetamide (0.01 mol) in a mixture of ethanol and water (e.g., 70:30 v/v).[1][6]
-
Addition of Sodium Azide: Add sodium azide (NaN₃) (0.015 mol) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.
-
Reaction: Reflux the reaction mixture for 24 hours at approximately 80-90 °C.[6] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product, this compound, will often precipitate out of the solution.[1][6] Filter the precipitate and wash it with cold water.
-
Purification: If necessary, recrystallize the product from hot ethanol to obtain pure crystals.[1]
-
Characterization: Confirm the final structure using FT-IR (a strong characteristic peak for the azide group appears around 2100 cm⁻¹), ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing the antimicrobial activity of the synthesized compound.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Stock Solution:
-
Dissolve the synthesized this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Use a sterile 96-well microtiter plate.
-
Add 100 µL of MHB to all wells.
-
Add an appropriate volume of the compound stock solution to the first well and perform two-fold serial dilutions across the plate to achieve the desired concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Positive Control: A well containing MHB and the bacterial inoculum (no compound).
-
Negative Control: A well containing MHB and the compound (no bacteria) to check for compound sterility and color.
-
Solvent Control: A well containing MHB, bacteria, and the highest concentration of the solvent used to ensure it has no effect on bacterial growth.
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a plate reader.
-
Visualizations
Synthesis Workflow
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irejournals.com [irejournals.com]
- 3. irejournals.com [irejournals.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-Azido-N-(2-chlorophenyl)acetamide in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-azido-N-(2-chlorophenyl)acetamide as a versatile building block in the synthesis of a variety of heterocyclic compounds. The inherent reactivity of the azide moiety and the strategic placement of the chloro-substituted phenyl ring make this compound a valuable precursor for generating molecular diversity in drug discovery and materials science.
Synthesis of the Building Block: this compound
The foundational step for utilizing this building block is its efficient synthesis. The preparation of this compound is typically achieved through a two-step process starting from 2-chloroaniline. The first step involves the chloroacetylation of the aniline derivative, followed by a nucleophilic substitution with sodium azide.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-N-(2-chlorophenyl)acetamide
-
To a solution of 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM), chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 3-5 hours.
-
Upon completion, the reaction mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2-chloro-N-(2-chlorophenyl)acetamide, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
A mixture of 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) and sodium azide (1.5 eq) in toluene is refluxed for 5-7 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solid is filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford this compound.
Quantitative Data for Synthesis
| Step | Reactants | Reagents/Solvents | Time (h) | Temperature | Yield (%) | Reference |
| 1 | 2-Chloroaniline, Chloroacetyl chloride | Triethylamine, DCM | 3-5 | 0 °C to RT | 85-95 | [1] |
| 2 | 2-Chloro-N-(2-chlorophenyl)acetamide | Sodium azide, Toluene | 5-7 | Reflux | 88-96 | [1] |
Diagram of Synthesis Workflow
References
Synthesis of 2-Azido-N-Arylacetamides: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 2-azido-N-arylacetamides, a class of compounds with applications in organic synthesis and medicinal chemistry as precursors for nitrogen-containing heterocycles like triazoles.[1] The protocol is based on established literature methods and is intended to be a comprehensive guide for researchers in the field.
Introduction
N-arylacetamides are fundamental structural motifs in a wide array of biologically active compounds, natural products, and materials.[1] The introduction of an azide group at the α-position of the acetamide functionality yields 2-azido-N-arylacetamides, which are versatile intermediates.[1] These compounds can readily participate in 1,3-dipolar cycloaddition reactions, providing access to a diverse range of heterocyclic structures.[1] The described protocol outlines a straightforward and efficient method for the synthesis of these valuable building blocks.
Reaction Scheme
The synthesis proceeds via a nucleophilic substitution reaction where the chlorine atom of a 2-chloro-N-arylacetamide is displaced by an azide ion.
References
Application Notes and Protocols: Labeling Biomolecules with 2-azido-N-(aryl)acetamides
Introduction
N-arylacetamides are significant intermediates in the synthesis of medicinal, agrochemical, and pharmaceutical compounds.[1] The incorporation of an azide moiety into these structures introduces a bioorthogonal handle that can be used for the specific labeling of biomolecules.[2][3] The azide group is chemically inert to most biological functional groups, making it an ideal tool for chemical biology.[4] Its primary reactivity is with phosphines (Staudinger Ligation) or alkynes (Azide-Alkyne Cycloaddition or "Click Chemistry"), allowing for the covalent attachment of reporter molecules such as fluorophores, biotin, or other affinity tags.[5][6][7]
This document outlines the synthesis of a representative 2-azido-N-(aryl)acetamide and provides a general protocol for its application in labeling biomolecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis of 2-azido-N-(4-chlorophenyl)acetamide
The synthesis of 2-azido-N-(4-chlorophenyl)acetamide is typically achieved through a two-step process. The first step involves the formation of the N-(4-chlorophenyl)acetamide core, followed by the introduction of the azide group via nucleophilic substitution.[8] A common and efficient route is the direct acylation of 4-chloroaniline with chloroacetyl chloride to form the 2-chloro-N-(4-chlorophenyl)acetamide precursor, which is then reacted with an azide salt, such as sodium azide.[8]
Experimental Protocol: Synthesis
This protocol is adapted from the synthesis of similar N-arylacetamides.[3][9][10]
Materials:
-
2-Chloro-N-(4-chlorophenyl)acetamide
-
Sodium azide (NaN₃)
-
Ethanol
-
Water
-
Reflux apparatus
-
Thin-Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-Chloro-N-(4-chlorophenyl)acetamide (0.011 mol) and sodium azide (0.015 mol) in a 70:30 mixture of ethanol and water.
-
Reflux the mixture for 24 hours at approximately 80°C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The 2-azido-N-(4-chlorophenyl)acetamide product will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
For further purification, the crude product can be recrystallized from hot ethanol. Dissolve the product in a minimal amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow the filtrate to cool slowly to form crystals.
Quantitative Data Summary for N-Arylacetamide Synthesis
The following table summarizes reaction conditions and yields for the synthesis of various 2-azido-N-(aryl)acetamides as reported in the literature.
| Compound | Precursor | Reaction Conditions | Yield | Melting Point (°C) | Reference |
| 2-azido-N-(4-methylphenyl)acetamide | 2-Chloro-N-(p-tolyl)acetamide | NaN₃, Ethanol/Water (70:30), Reflux 24h at 80°C | 73% | 87-89 | [3][11] |
| 2-azido-N-(4-fluorophenyl)acetamide | 2-Chloro-N-(4-fluorophenyl)acetamide | NaN₃, Ethanol/Water (70:30), Reflux 24h at 80°C | 69% | 85-87 | [9] |
| 2-azido-N-(4-nitrophenyl)acetamide | 2-Chloro-N-(4-nitrophenyl)acetamide | NaN₃, Ethanol/Water (70:30), Reflux 24h at 80°C | N/A | N/A | [10] |
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of 2-azido-N-(4-chlorophenyl)acetamide.
Application: Biomolecule Labeling via Click Chemistry
The azide group on 2-azido-N-(aryl)acetamides can be used to label biomolecules that have been modified to contain an alkyne group. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage between the azide and alkyne.[5] This protocol provides a general framework for labeling an alkyne-modified protein with an azido-containing small molecule.
Experimental Protocol: Protein Labeling
This is a general protocol and may require optimization for specific proteins and labeling reagents.[12][13]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4, free of sodium azide).
-
2-azido-N-(4-chlorophenyl)acetamide stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water).
-
1.5 mL microfuge tubes.
Procedure:
-
Reaction Setup: In a 1.5 mL microfuge tube, combine the following components. The final volume can be adjusted as needed, maintaining the relative concentrations.
-
50 µL of alkyne-modified protein solution (1-5 mg/mL).
-
90 µL of PBS buffer (pH 7.4).
-
20 µL of 2.5 mM 2-azido-N-(4-chlorophenyl)acetamide (final concentration ~250 µM).
-
-
Vortex the mixture briefly.
-
Add Ligand: Add 10 µL of 100 mM THPTA solution. Vortex briefly. The ligand helps to stabilize the Cu(I) catalyst.[12]
-
Add Copper: Add 10 µL of 20 mM CuSO₄ solution. Vortex briefly.
-
Initiate Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[12] Vortex briefly.
-
Incubation: Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Downstream Processing: The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. Purification steps may be required to remove excess labeling reagents.
Diagram of Click Chemistry Labeling
Caption: General workflow for labeling an alkyne-modified biomolecule.
Alternative Labeling Strategy: Staudinger Ligation
An alternative metal-free approach for labeling is the Staudinger ligation.[6] This reaction occurs between an azide and a specifically engineered phosphine (typically a triarylphosphine with an ortho-ester group) to form a stable amide bond. The Staudinger ligation is highly bioorthogonal and can be performed under mild, physiological conditions without the need for a metal catalyst, which can be advantageous in living systems.[6][] Researchers can employ this strategy by reacting 2-azido-N-(aryl)acetamide with a biomolecule that has been modified with an appropriate phosphine probe.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. interchim.fr [interchim.fr]
- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 9. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iucrdata.iucr.org [iucrdata.iucr.org]
- 12. broadpharm.com [broadpharm.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-azido-N-(2-chlorophenyl)acetamide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 2-azido-N-(2-chlorophenyl)acetamide.
Troubleshooting Guide & FAQs
I. Issues Related to the Precursor: 2-chloro-N-(2-chlorophenyl)acetamide
Question: My yield of the 2-chloro-N-(2-chlorophenyl)acetamide precursor is low. What are the common causes and solutions?
Answer: A low yield in the first step, the acylation of 2-chloroaniline with chloroacetyl chloride, is a frequent issue. Consider the following factors:
-
Reagent Purity: Ensure the 2-chloroaniline and chloroacetyl chloride are of high purity. Impurities in the aniline can lead to side products, while old chloroacetyl chloride may have hydrolyzed, reducing its effectiveness.
-
Reaction Conditions: This acylation is an exothermic reaction. Maintaining a low temperature (e.g., in an ice bath) during the addition of chloroacetyl chloride is crucial to prevent side reactions.[1][2]
-
Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct.[3] This can protonate the starting aniline, rendering it non-nucleophilic. An appropriate base, such as sodium acetate, should be used in the reaction mixture to neutralize the HCl as it forms.[1][3]
-
Stoichiometry: A slight excess of chloroacetyl chloride (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can complicate purification.
Question: How do I effectively purify the 2-chloro-N-(2-chlorophenyl)acetamide precursor?
Answer: The most common and effective method for purifying the solid precursor is recrystallization.[4]
-
Solvent Choice: Ethanol is a frequently used solvent for recrystallization.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent. If colored impurities are present, they may be removed by adding activated charcoal and hot-filtering the solution. Allow the filtrate to cool slowly to form pure crystals, which can then be isolated by filtration.
II. Issues Related to the Azidation Reaction
Question: The conversion of my chloro-precursor to the final azido-product is incomplete. How can I improve this?
Answer: Incomplete conversion during the nucleophilic substitution with sodium azide (NaN₃) is a primary cause of low yields.
-
Reaction Time and Temperature: This Sɴ2 reaction often requires elevated temperatures and sufficient time to proceed to completion.[3] Refluxing the reaction mixture is a common practice.[5][6] For similar substrates, reaction times of 24 hours at 80-85°C have been reported to give good yields.[5][6]
-
Monitoring the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-chloro-N-(2-chlorophenyl)acetamide).[3][5][6] The product, being more polar, should have a lower Rf value. The reaction should only be stopped once the starting material spot is no longer visible on the TLC plate.
-
Solvent System: The choice of solvent is critical. A solvent system that dissolves both the organic precursor and the inorganic sodium azide is necessary. A mixture of ethanol and water (e.g., 70:30 v/v) is often effective.[5][6]
-
Sodium Azide Stoichiometry: Use a molar excess of sodium azide (e.g., 1.3 to 1.5 equivalents) to ensure the reaction is driven towards the product side.
Question: I'm observing multiple spots on my TLC plate after the azidation reaction. What are the likely side products?
Answer: Besides the starting material and the desired product, other spots could indicate side reactions. The amide bond, for instance, can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to the formation of 2-azidoacetic acid and 2-chloroaniline.[3] It is important to maintain controlled pH conditions.
Question: What is the best way to purify the final this compound?
Answer: Purification strategies rely on the polarity difference between the starting material and the azido product.
-
Filtration & Washing: If the product precipitates from the reaction mixture upon cooling, it can be isolated by filtration and washed with cold water to remove excess sodium azide and other water-soluble impurities.[5][6]
-
Recrystallization: This is a highly effective method for purification. The crude product can be dissolved in a suitable hot solvent, such as ethanol, and allowed to crystallize upon cooling.[3][5]
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Column Chromatography: For more challenging separations where impurities have similar polarity to the product, column chromatography using silica gel is the recommended method.[3]
Data Summary
The following tables summarize typical reaction conditions and their impact on yield, based on published procedures for analogous compounds.
Table 1: Acylation Reaction Conditions for Precursor Synthesis
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Typical Yield | Reference |
| 2-Chloroaniline | Chloroacetyl Chloride | Acetic Acid | Sodium Acetate | 0°C to RT | >60% | [1][3] |
| 2-Chloroaniline | Bromoacetyl Chloride | N/A | N/A | N/A | High | [7] |
Table 2: Azidation Reaction Conditions for Final Product Synthesis
| Substrate | Azide Source | Solvent System (v/v) | Temperature | Time (h) | Typical Yield | Reference |
| 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide | Ethanol/Water (70:30) | Reflux (80°C) | 24 | 73% | [5] |
| 2-Chloro-N-(4-fluorophenyl)acetamide | Sodium Azide | Ethanol/Water (70:30) | Reflux (80-85°C) | 24 | 69% | [6] |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide (Precursor)
-
Dissolve 2-chloroaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add sodium acetate (1.2 eq) to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the white precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude solid from hot ethanol to obtain the pure precursor.
Protocol 2: Synthesis of this compound (Final Product)
-
In a round-bottom flask, dissolve the synthesized 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in a 70:30 mixture of ethanol and water.
-
Add sodium azide (NaN₃) (1.4 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting material spot is no longer visible. This may take up to 24 hours.[5][6]
-
Once complete, cool the reaction mixture to room temperature and then in an ice bath to encourage precipitation.
-
Filter the precipitate and wash it with a generous amount of cold water to remove any unreacted sodium azide.
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Dry the crude product. For further purification, recrystallize from hot ethanol to yield pure this compound.
Visual Guides
Caption: Overall experimental workflow for the two-step synthesis.
Caption: Troubleshooting flowchart for diagnosing low product yield.
References
- 1. iucrdata.iucr.org [iucrdata.iucr.org]
- 2. media.neliti.com [media.neliti.com]
- 3. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 4. ijpsr.info [ijpsr.info]
- 5. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-azido-N-(2-chlorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-azido-N-(2-chlorophenyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | - The compound is too soluble in the recrystallization solvent even at low temperatures.- Too much solvent was used.- Premature crystallization occurred during hot filtration. | - Try a different solvent or a solvent mixture in which the compound has lower solubility at cold temperatures.- Use a minimal amount of hot solvent to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and premature crystallization. |
| Product Oils Out During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent.- Insoluble impurities are present. | - Use a lower-boiling point solvent or a solvent mixture.- Try to dissolve the oil in a small amount of a good solvent and then add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.- Filter the hot solution to remove insoluble impurities before cooling. |
| Colored Impurities in the Final Product | - Starting materials or byproducts are colored.- Decomposition of the azide compound. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Column chromatography may be necessary to remove colored impurities.[1] |
| Incomplete Removal of Starting Material (2-chloro-N-(2-chlorophenyl)acetamide) | - The polarity difference between the starting material and the product is not sufficient for separation by recrystallization alone. | - Column chromatography using silica gel is an effective method for separating the product from the less polar starting material.[1] |
| Broad Melting Point Range of the Purified Product | - The product is still impure.- The product is wet (contains residual solvent). | - Repeat the recrystallization process.- If recrystallization does not improve purity, use column chromatography.[1]- Ensure the product is thoroughly dried under vacuum. |
| Streaking on TLC Plate | - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of acetic acid or triethylamine to the developing solvent system to improve the spot shape. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most commonly cited purification method for analogous N-aryl azidoacetamides is recrystallization, typically from ethanol or an ethanol/water mixture.[2][3][4] For more challenging separations, column chromatography over silica gel is recommended.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a simple and rapid technique to monitor the purification process.[1][2][4] By comparing the spots of the crude mixture and the purified fractions, you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative measure of purity.[1]
Q3: What are the expected impurities in the synthesis of this compound?
A3: The primary impurity is likely the unreacted starting material, 2-chloro-N-(2-chlorophenyl)acetamide. Other potential impurities could include byproducts from side reactions or hydrolysis of the amide bond, which would yield 2-azidoacetic acid and 2-chloroaniline.[1]
Q4: What analytical techniques can be used to confirm the purity and identity of the final product?
A4: The purity of the final product can be assessed using TLC, HPLC, and by determining its melting point (a sharp melting point range indicates high purity).[1] The identity and structure of the compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) Spectroscopy. IR spectroscopy is particularly useful for identifying the characteristic azide (N₃) stretch.[1]
Q5: Are there any safety precautions I should take when working with this compound?
A5: Yes, organic azides are potentially explosive and can be mutagenic. They should be handled with care. Avoid heating the solid material to high temperatures and protect it from shock and friction. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Experimental Protocols
Recrystallization Protocol
This protocol is based on procedures reported for structurally similar compounds.[2][3][4]
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Column Chromatography Protocol
This is a general guideline for silica gel column chromatography. The optimal solvent system must be determined by TLC analysis.
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Solvent System Selection: Use TLC to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the product and impurities (product Rf value should be around 0.3-0.4).
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface, and drain the excess solvent until it is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Summary of Purification Parameters for Analogous Compounds
| Compound | Purification Method | Solvent/Eluent | Reference |
| 2-azido-N-(4-methylphenyl)acetamide | Recrystallization | Hot Ethanol | [2] |
| 2-azido-N-(2,6-dimethylphenyl)acetamide | Recrystallization | Ethanol | [3] |
| 2-azido-N-(4-fluorophenyl)acetamide | Recrystallization | Hot Ethanol | [4] |
| 2-azido-N-(4-chlorophenyl)acetamide | Recrystallization or Column Chromatography | Suitable hot solvent or Silica gel | [1] |
References
- 1. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-azido-N-(2-chlorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-azido-N-(2-chlorophenyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition of sodium azide: Sodium azide can be sensitive to moisture and acidic conditions. 3. Suboptimal reaction temperature: The reaction may require specific temperature control for optimal results. 4. Poor quality of starting material: The purity of 2-chloro-N-(2-chlorophenyl)acetamide is critical. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Extend the reaction time if necessary. 2. Ensure anhydrous conditions: Use dry solvents and handle sodium azide in a dry environment. 3. Optimize temperature: Typically, this reaction is performed at reflux. Ensure the reflux temperature of your solvent system is appropriate.[1][2][3] 4. Verify starting material purity: Analyze the starting material by NMR or melting point to ensure its purity. |
| Presence of Unreacted 2-chloro-N-(2-chlorophenyl)acetamide in the Final Product | 1. Insufficient reaction time or temperature. 2. Inadequate amount of sodium azide. 3. Poor mixing of reactants. | 1. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting material is consumed. 2. Use a slight excess of sodium azide: A molar excess (e.g., 1.2-1.5 equivalents) of sodium azide is often used to drive the reaction to completion.[1][3] 3. Ensure efficient stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the heterogeneous mixture is well-agitated. |
| Identification of an Impurity with a Higher Polarity than the Product | 1. Hydrolysis of the starting material or product: The presence of water in the reaction mixture can lead to the formation of 2-hydroxy-N-(2-chlorophenyl)acetamide.[4] 2. Amide bond cleavage: Under certain conditions, the amide bond can be hydrolyzed.[5] | 1. Use anhydrous solvents: Ensure that the ethanol or other solvents used are sufficiently dry. 2. Control pH: Avoid acidic conditions which can promote hydrolysis. The reaction is typically run under neutral or slightly basic conditions. 3. Purification: The hydroxy byproduct can usually be separated from the desired product by column chromatography on silica gel. |
| Product is Difficult to Purify | 1. Presence of multiple side products. 2. Product co-elutes with impurities during chromatography. 3. Oily product that is difficult to crystallize. | 1. Optimize reaction conditions: Re-evaluate the reaction temperature, solvent, and stoichiometry to minimize side product formation. 2. Try different chromatographic conditions: Vary the solvent system (eluent) for column chromatography. Consider using a different stationary phase if necessary. 3. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures to obtain a crystalline solid.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most probable side reaction is the hydrolysis of the starting material, 2-chloro-N-(2-chlorophenyl)acetamide, to form 2-hydroxy-N-(2-chlorophenyl)acetamide, especially if the reaction is carried out in the presence of water.[4] While elimination reactions are possible with alkyl halides, they are less common for α-haloacetamides in the presence of a strong nucleophile like azide.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (2-chloro-N-(2-chlorophenyl)acetamide) and the product (this compound). The product is expected to be more polar than the starting material. The spots can be visualized under a UV lamp.
Q3: What are the typical reaction conditions for this synthesis?
A3: Based on analogous syntheses of similar compounds, a common protocol involves reacting 2-chloro-N-(2-chlorophenyl)acetamide with a slight excess of sodium azide in a solvent mixture like ethanol/water.[1][2][3] The reaction is typically heated to reflux for several hours until the starting material is consumed as indicated by TLC.
Q4: My final product appears as an oil and is difficult to handle. What should I do?
A4: If the product is an oil, purification by column chromatography is often the best approach. After chromatography, you can attempt to induce crystallization by dissolving the purified oil in a minimal amount of a suitable hot solvent and then slowly cooling it. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
Q5: Are there any specific safety precautions I should take when working with sodium azide?
A5: Yes, sodium azide is highly toxic and can be explosive, especially when it comes into contact with heavy metals or acids. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Consult the Safety Data Sheet (SDS) for detailed handling and disposal instructions.
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline based on the synthesis of structurally similar compounds.[1][2][3] Optimization may be required for specific laboratory conditions.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v).
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Addition of Sodium Azide: To this solution, add sodium azide (1.2-1.5 eq) portion-wise with stirring.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-24 hours. Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration and washed with cold water. If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways and side reactions in the synthesis.
References
Technical Support Center: Optimizing Click Chemistry with 2-azido-N-(2-chlorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-azido-N-(2-chlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: I am not observing any product formation in my reaction with this compound. What are the potential causes?
A1: A complete lack of product formation can stem from several factors:
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Inactive Catalyst: The active catalyst in CuAAC is Copper(I). If you are starting with a Copper(II) salt (like CuSO₄), ensure that a reducing agent (e.g., sodium ascorbate) is present and freshly prepared. The Cu(I) species can also be sensitive to oxygen, leading to its oxidation to the inactive Cu(II) state.
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Reagent Degradation: Ensure that your this compound and alkyne coupling partner are pure and have not degraded. Azides can be sensitive to light and heat over long periods.
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Poor Solubility: Your starting materials, particularly the this compound, may have poor solubility in the chosen solvent system, preventing them from reacting.
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Inhibitors: Your reaction mixture may contain species that inhibit the copper catalyst. For example, Tris buffer can act as a competitive ligand for copper and should be avoided.[1]
Q2: My reaction yield is consistently low. How can I improve it?
A2: Low yields are a common issue and can often be addressed by optimizing the reaction conditions:
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Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), a common cause of low yields.[2] Degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the outcome.
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Ligand Addition: The use of a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), can protect the catalyst from oxidation and improve reaction rates and yields.[3]
-
Reagent Stoichiometry: While a 1:1 stoichiometry of azide to alkyne is ideal, using a slight excess (1.1-1.5 equivalents) of one reagent (typically the less expensive or more soluble one) can drive the reaction to completion.
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Solvent System: The choice of solvent is critical. A solvent system that fully dissolves all reactants is necessary. For poorly soluble compounds like this compound, a mixture of solvents such as DMSO/water or t-BuOH/water may be required.
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Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields, especially with less reactive substrates.
Q3: I am observing unexpected side products in my reaction. What are they and how can I minimize them?
A3: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne partner, often referred to as Glaser coupling, which leads to the formation of a diyne.[4] This is particularly prevalent in the presence of oxygen and Cu(II). To minimize this:
-
Ensure a Reducing Environment: Use a sufficient amount of a fresh reducing agent like sodium ascorbate.
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Exclude Oxygen: As mentioned previously, degassing solvents and using an inert atmosphere is crucial.
-
Use a Ligand: Stabilizing ligands can help to prevent the formation of the species that lead to alkyne homocoupling.
Another potential issue is the degradation of your starting materials or product under the reaction conditions. Analyzing your crude reaction mixture by techniques like LC-MS can help identify these impurities.
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low to No Product Yield
This guide provides a step-by-step approach to troubleshooting failed or low-yielding reactions.
| Problem | Potential Cause | Suggested Solution |
| No Product Formation | Inactive Copper Catalyst | Use a fresh solution of sodium ascorbate. If using a Cu(I) salt directly, ensure it has not been oxidized. Consider using a ligand like TBTA or THPTA to stabilize the Cu(I) species.[3] |
| Poor Solubility of Reactants | Try different solvent systems. For this compound, consider mixtures of organic solvents like DMSO, DMF, or t-BuOH with water to improve solubility. Gentle heating may also help. | |
| Reagent Degradation | Check the purity of your this compound and alkyne via NMR or LC-MS. Synthesize or purchase fresh reagents if necessary. | |
| Presence of Inhibitors | Avoid Tris buffer.[1] If your reagents are in a buffer containing potential inhibitors, purify them before the reaction. | |
| Low Product Yield | Oxygen Contamination | Degas all solvents and solutions thoroughly by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles. Run the reaction under a positive pressure of inert gas. |
| Insufficient Catalyst or Ligand | Increase the catalyst loading (e.g., from 1 mol% to 5 mol%). If using a ligand, ensure a suitable copper-to-ligand ratio (typically 1:1 to 1:5). | |
| Suboptimal Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS at different time points (e.g., 1, 4, 12, and 24 hours). If the reaction is sluggish, consider gentle heating (40-60 °C). | |
| Alkyne Homocoupling | Increase the concentration of the reducing agent and ensure rigorous exclusion of oxygen.[2][4] |
Guide 2: Impact of Solvent Choice on Reaction Efficiency
The solubility of this compound can be a limiting factor. The choice of solvent significantly impacts the reaction rate and yield. Below is a comparison of solvents for a model CuAAC reaction.
| Solvent | Dielectric Constant (ε) | Relative Yield (%) | Notes |
| Cyrene™ | 35.5 | 96 | A bio-based, polar aprotic solvent that can be an excellent alternative to traditional polar aprotic solvents.[1][5] |
| DMSO | 47.2 | 92 | A good solvent for many organic compounds, but can be difficult to remove. |
| Acetonitrile | 37.5 | 88 | A common solvent for click chemistry, but may not be sufficient for poorly soluble reactants. |
| DMF | 36.7 | 85 | Similar to DMSO, a good solvent but with a high boiling point. |
| Water | 80.1 | 75 | Ideal for biocompatible reactions, but often requires a co-solvent for organic molecules.[1] |
| t-BuOH/H₂O (1:1) | - | Variable | A commonly used and effective mixture for improving the solubility of organic azides and alkynes in aqueous media. |
Relative yields are based on a model reaction and may vary for this compound.[5]
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a starting point and may require optimization for your specific alkyne.
Materials:
-
This compound
-
Alkyne coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMSO/water 1:1, or t-BuOH/water 1:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Prepare a stock solution of your alkyne (e.g., 110 mM in DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of TBTA (e.g., 100 mM in DMSO) or THPTA (e.g., 100 mM in water).
-
-
Reaction Setup (under inert atmosphere):
-
To a reaction vial, add the desired volume of the this compound stock solution (1 equivalent).
-
Add the alkyne stock solution (1.1 equivalents).
-
Add the chosen solvent to achieve the desired final concentration (typically 10-100 mM).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
If using a ligand, add the ligand stock solution (0.05-0.1 equivalents, ensuring a 1:1 or higher ratio to copper).
-
Add the CuSO₄·5H₂O stock solution (0.01-0.05 equivalents).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (0.1-0.5 equivalents).
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
If the reaction is slow, gentle heating (40-60 °C) can be applied.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: A typical experimental workflow for the CuAAC reaction.
Caption: A logical diagram for troubleshooting low-yield CuAAC reactions.
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
"stability issues of 2-azido-N-(2-chlorophenyl)acetamide in solution"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-azido-N-(2-chlorophenyl)acetamide in solution. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: Azide compounds can be sensitive to acidic conditions, which may lead to the formation of hydrazoic acid (HN₃), a toxic and explosive compound. Basic conditions might promote hydrolysis of the acetamide linkage.
-
Temperature: Elevated temperatures can accelerate degradation pathways. For many organic azides, thermal decomposition can be a significant issue.
-
Light: Photochemical degradation can occur, especially in the presence of UV light, leading to the loss of the azide functional group.
-
Presence of Reducing or Oxidizing Agents: The azide group is susceptible to reduction, for instance, by phosphines or thiols. Strong oxidizing agents should also be avoided as they can react with the compound.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially under certain pH conditions, may participate in degradation reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably at 2-8°C or frozen, to minimize thermal degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
pH: Maintain a neutral pH unless experimental conditions require otherwise. Buffering the solution may be beneficial.
Q3: Are there any known incompatibilities for this compound in solution?
Yes, avoid the following:
-
Strong Acids: Can lead to the formation of hazardous hydrazoic acid.
-
Strong Bases: May cause hydrolysis of the amide bond.
-
Reducing Agents: Such as dithiothreitol (DTT), triphenylphosphine (TPP), or sodium borohydride, which will reduce the azide group.
-
Strong Oxidizing Agents: Can lead to decomposition of the molecule.[1]
-
Heavy Metals: Certain metal ions can catalyze the decomposition of azides.
Troubleshooting Guides
Issue 1: Loss of Compound Activity or Concentration Over Time
If you observe a decrease in the expected activity or concentration of your this compound solution, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Thermal Degradation | Store stock and working solutions at a lower temperature (e.g., 4°C or -20°C). Prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles. |
| Photodegradation | Protect solutions from light at all times by using amber vials or covering containers with foil. |
| Hydrolysis | Check the pH of your solution. If it is acidic or basic, adjust to a neutral pH if your experimental protocol allows. Consider using a buffered solvent system. |
| Reaction with Solvent or Additives | Ensure your solvent is pure and free of contaminants. If your solution contains other reagents (e.g., reducing agents), they may be reacting with your compound. Prepare solutions of individual components to test for incompatibilities. |
Experimental Workflow for Investigating Instability
Caption: Troubleshooting workflow for loss of compound activity.
Issue 2: Unexpected Reaction Products or Side Reactions
If you observe the formation of unexpected products in your reaction mixture, it may be due to the degradation or unintended reactivity of this compound.
Potential Degradation Pathway
A potential, though not confirmed, degradation pathway could involve the cyclization of the molecule, particularly under conditions that favor intramolecular reactions.
Caption: Hypothetical degradation pathway.
Experimental Protocols
Protocol 1: General Procedure for Handling and Dissolving this compound
-
Safety Precautions: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2]
-
Weighing: Weigh the desired amount of the solid compound using an analytical balance.
-
Dissolution: Add the desired solvent (e.g., DMSO, DMF, ethanol) to the solid. Use gentle agitation (vortexing or sonication) to aid dissolution. For compounds with limited solubility, gentle warming may be applied, but prolonged exposure to high temperatures should be avoided.
-
Storage: Once dissolved, store the stock solution as recommended in the FAQs (protected from light, at low temperature).
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of this compound in a given solution over time. A similar methodology has been used for the quantification of other acetamide compounds.[3][4][5]
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration in the desired solvent.
-
At time zero (t=0), take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.
-
Store the remaining stock solution under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At subsequent time points (e.g., 1, 3, 7, and 14 days), take another aliquot, prepare it in the same manner, and analyze by HPLC.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (a wavelength around 210 nm or 254 nm is often a good starting point for aromatic compounds).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the peak area of the main compound at each time point to the peak area at t=0.
-
A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
-
Quantify the percentage of the compound remaining at each time point to determine the degradation rate.
-
Quantitative Data Summary (Hypothetical)
The following table illustrates how to present stability data obtained from an HPLC study.
| Storage Condition | % Remaining (Day 1) | % Remaining (Day 7) | % Remaining (Day 14) |
| 4°C, Protected from Light | 99.5% | 98.2% | 96.5% |
| Room Temp, Protected from Light | 95.1% | 85.3% | 72.4% |
| Room Temp, Exposed to Light | 88.7% | 65.2% | 45.1% |
This data would suggest that the compound is most stable when stored at low temperatures and protected from light.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters (Journal Article) | OSTI.GOV [osti.gov]
"troubleshooting low yields in azide-alkyne cycloaddition reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in azides or alkynes can interfere with the reaction. Azides, in particular, can be unstable.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact the reaction efficiency.[3]
-
Ligand Issues: The choice and concentration of the ligand are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[4]
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction that consumes the starting material.[1] Additionally, in biological settings, reactive oxygen species generated by the catalyst system can damage sensitive biomolecules.[2]
Q2: How can I improve the stability of the Cu(I) catalyst?
Maintaining the catalytically active Cu(I) state is critical for a successful CuAAC reaction.[5] Here are some key strategies:
-
Use a Reducing Agent: Sodium ascorbate is the most common and effective reducing agent used to generate and maintain Cu(I) from a Cu(II) salt like CuSO₄.[2][3] It is typically used in excess.
-
Employ a Stabilizing Ligand: Nitrogen-based ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are widely used to stabilize the Cu(I) catalyst, prevent its oxidation, and increase its solubility.[6] THPTA is particularly favored for bioconjugation reactions due to its water solubility.[7]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by degassing the solvents can minimize the oxidation of Cu(I). This can be achieved by sparging with an inert gas like argon or nitrogen.
-
Work under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere can provide the best protection against oxygen.[5]
Q3: What is the optimal order of addition for the reagents in a CuAAC reaction?
The order of reagent addition can significantly impact the outcome of the reaction. A generally recommended procedure is as follows:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA).[8] This allows for the formation of the copper-ligand complex.
-
Add this premixed catalyst solution to the solution containing the azide and alkyne substrates.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[5][9]
Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.
Q4: Can the solvent affect the yield of my CuAAC reaction?
Yes, the choice of solvent can have a significant impact on the reaction rate and yield. The CuAAC reaction is known to be effective in a wide range of solvents, including water, DMSO, DMF, THF, and mixtures thereof.[10][11] Water is often a good choice, especially for bioconjugation reactions, and has been shown to accelerate the reaction rate.[3] For substrates with poor water solubility, the addition of a co-solvent like DMSO or DMF (up to 10%) can be beneficial.[8]
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields in azide-alkyne cycloaddition reactions.
Problem 1: No or very little product formation.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the use of a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source. Prepare a fresh solution of sodium ascorbate, as it can degrade over time. Use a stabilizing ligand like THPTA or TBTA.[7] |
| Reagent Degradation | Verify the purity of the azide and alkyne starting materials. Azides can be particularly unstable; consider synthesizing them fresh if there are doubts about their quality. |
| Incorrect Stoichiometry | Ensure that the stoichiometry of the azide and alkyne is correct. A slight excess of one reagent (often the less expensive or more accessible one) can sometimes drive the reaction to completion. |
| Low Reactant Concentration | For bioconjugation reactions with low concentrations of biomolecules, increasing the reaction time or the concentration of the small molecule reactant may be necessary.[8] |
| Inhibitors Present | Certain functional groups, such as free thiols, can coordinate with the copper catalyst and inhibit the reaction.[12] In such cases, using an excess of the copper-ligand complex or adding a sacrificial metal like Zn(II) may help.[13] |
Problem 2: The reaction is slow or does not go to completion.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst | Increase the concentration of the copper catalyst and ligand. For bioconjugations, copper concentrations are typically in the range of 50 to 100 µM.[9] |
| Inadequate Mixing | Ensure the reaction mixture is well-mixed, especially if the reactants are not fully soluble. Gentle agitation or stirring can improve reaction rates. |
| Suboptimal Temperature | While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., to 37-45°C) can sometimes increase the reaction rate, particularly for sterically hindered substrates.[14] |
| Poor Ligand Choice | The choice of ligand can significantly affect the reaction rate. For reactions in organic solvents, TBTA is often effective, while for aqueous systems, THPTA is a good choice. Experiment with different ligands if the reaction is sluggish.[4] |
Problem 3: Presence of significant side products.
| Possible Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser Coupling) | This is often caused by the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II), a catalyst for this side reaction.[1] Ensure the reaction is protected from oxygen by using degassed solvents or an inert atmosphere. The use of a reducing agent like sodium ascorbate also helps to suppress this side reaction by keeping the copper in the +1 oxidation state.[1] |
| Biomolecule Degradation | Reactive oxygen species (ROS) can be generated in CuAAC reactions, leading to the oxidation of sensitive amino acid residues in proteins.[2] The addition of an antioxidant like aminoguanidine can help mitigate this issue.[15] Using a higher ligand-to-copper ratio (e.g., 5:1) can also help protect biomolecules.[8] |
Quantitative Data Summary
Table 1: Effect of Ligands on CuAAC Reaction Rate
| Ligand | Solvent | Ligand:Cu Ratio | Relative Rate | Notes |
| None | 80% DMSO | - | 1 | Baseline for comparison. |
| TBTA | 80% DMSO | 1:1 | ~100 | Highly effective in organic solvents. |
| THPTA | Water | 5:1 | High | Water-soluble and ideal for bioconjugation.[7] |
| Hybrid Ligand 7 | 80% DMSO | 1:1 | >100 | A highly effective ligand under synthetic organic conditions.[4] |
| Hybrid Ligand 7 | 90% Water | 2:1 | Inhibitory | Can be inhibitory in high concentrations in aqueous solutions.[4] |
Data is compiled and generalized from multiple sources for comparative purposes. Actual rates will vary depending on specific substrates and conditions.
Table 2: Influence of Solvent on CuAAC Reaction
| Solvent | Observation | Reference |
| Water | Often accelerates the reaction rate. Ideal for bioconjugation. | [3] |
| DMSO | Good for dissolving a wide range of organic molecules. Can be used as a co-solvent with water. | [8] |
| DMF | Similar to DMSO, a good polar apathetic solvent for dissolving substrates. | [10] |
| THF | A common solvent for organic synthesis, suitable for CuAAC. | [10] |
| Acetonitrile | Another suitable polar aprotic solvent. | [10] |
| Cyrene™ | A biomass-derived solvent that has been shown to be effective for CuAAC. | [16] |
| t-BuOH/H₂O (1:1) | A commonly used solvent mixture for CuAAC. | [10] |
Experimental Protocols
General Protocol for a Small Molecule CuAAC Reaction
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne in a suitable solvent (e.g., DMF).
-
Prepare a 11 mM stock solution of the azide in the same solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This should be made fresh.
-
Prepare a 10 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, add the alkyne (1 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the solvent to achieve the desired reaction concentration.
-
In a separate tube, premix the CuSO₄ solution (0.05 equivalents) and the THPTA solution (0.25 equivalents).
-
Add the premixed catalyst solution to the reaction vial.
-
Add the sodium ascorbate solution (0.5 equivalents) to initiate the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol for a Bioconjugation CuAAC Reaction
-
Reagent Preparation:
-
Prepare a solution of the alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the azide-containing cargo molecule in a compatible solvent (e.g., DMSO).
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Prepare a 20 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of aminoguanidine in water.[13]
-
-
Reaction Setup:
-
To the solution of the alkyne-modified biomolecule, add the azide-containing cargo molecule (typically in 2-10 fold excess).
-
In a separate microcentrifuge tube, premix the CuSO₄ solution and the THPTA solution in a 1:5 molar ratio.[8]
-
Add the premixed catalyst solution to the biomolecule solution to a final copper concentration of 50-100 µM.[9]
-
Add aminoguanidine to a final concentration of 5 mM.[13]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[8]
-
-
Reaction and Purification:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Avoid vigorous vortexing, which can introduce oxygen and denature proteins.[13]
-
Purify the conjugated biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and the copper catalyst.[17][18]
-
Visualizations
Caption: Troubleshooting flowchart for low yields in azide-alkyne cycloaddition.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-azido-N-(2-chlorophenyl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-azido-N-(2-chlorophenyl)acetamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and characterization of this compound.
Synthesis & Purification
| Question | Possible Cause | Troubleshooting Steps |
| Low or no product yield after reaction with sodium azide. | Incomplete reaction. | - Ensure the reaction is refluxed for a sufficient time (e.g., 24 hours).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Confirm the quality of the starting material, 2-chloro-N-(2-chlorophenyl)acetamide. |
| Degradation of the azide compound. | - Avoid excessive heat during workup. - Store the final product at low temperatures and protected from light.[2] | |
| Product precipitates out of solution during the reaction. | The product is insoluble in the ethanol/water solvent mixture at room temperature. | This is expected. The precipitate can be filtered off, washed with cold water, and then recrystallized from a suitable solvent like hot ethanol to obtain pure crystals.[1] |
| Difficulty in purifying the product. | Presence of starting material (2-chloro-N-(2-chlorophenyl)acetamide). | - Increase the molar excess of sodium azide in the reaction. - Extend the reaction time. - Purify by recrystallization from hot ethanol. |
| Presence of azido-related impurities. | - Azido impurities can be mutagenic and should be controlled.[2] - Careful purification by recrystallization is crucial. - Consider column chromatography if recrystallization is insufficient. |
Characterization
| Question | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in the 1H NMR spectrum. | Residual solvent. | - Identify common NMR solvent peaks (e.g., DMSO-d6 at ~2.50 ppm, water at ~3.33 ppm). |
| Unreacted 2-chloro-N-(2-chlorophenyl)acetamide. | - Look for a singlet around 4.2-4.3 ppm corresponding to the -CH2Cl protons of the starting material. | |
| Presence of hydrazoic acid (HN3). | - Ensure the workup procedure effectively removes all residual sodium azide and acidic impurities. Caution: Hydrazoic acid is toxic and explosive. | |
| The azide peak (N3) is weak or absent in the FTIR spectrum. | Low concentration of the azide group. | - Ensure the sample is properly prepared and concentrated. |
| Instrument sensitivity issues. | - Check the instrument's performance with a known azide-containing standard. | |
| Decomposition of the compound. | - Re-prepare the sample and acquire the spectrum promptly. | |
| Difficulty obtaining a clear mass spectrum. | Compound instability in the mass spectrometer. | - Use a soft ionization technique like Electrospray Ionization (ESI). |
| Poor ionization. | - Optimize the mobile phase for ESI-MS by adding a small amount of formic acid. | |
| Broad or splitting peaks in HPLC analysis. | Poor column equilibration. | - Increase the column equilibration time before injection.[3] |
| Mobile phase issues. | - Prepare fresh mobile phase and ensure all components are miscible.[3] - Degas the mobile phase to remove air bubbles.[3] | |
| Column contamination or degradation. | - Flush the column with a strong solvent. - Replace the guard column or the analytical column if necessary.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?
-
1H NMR:
-
A singlet for the -CH2- protons adjacent to the azide group around 4.0-4.2 ppm .
-
Aromatic protons in the region of 7.0-7.6 ppm .
-
A singlet for the amide proton (-NH-) at a downfield shift of around 10.0-10.5 ppm .
-
-
13C NMR:
-
The -CH2- carbon at approximately 51-52 ppm .
-
Aromatic carbons between 120-140 ppm .
-
The carbonyl carbon (-C=O) around 165-166 ppm .
-
Q2: What are the key characteristic peaks in the FTIR spectrum?
A2: The following are the key vibrational frequencies (in cm-1) to look for:[1]
-
~2100 cm-1: A strong, sharp peak characteristic of the azide (N3) asymmetric stretch.
-
~3250-3300 cm-1: N-H stretching of the secondary amide.
-
~1660-1670 cm-1: C=O stretching of the amide I band.
-
~1540 cm-1: N-H bending of the amide II band.
-
Aromatic C-H and C=C stretches will also be present in their respective regions.
Q3: What is a suitable HPLC method for purity analysis?
A3: A reverse-phase HPLC method is generally suitable. Here is a starting point for method development:
-
Column: C18 column.
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, a small amount of formic acid can be used instead of phosphoric acid.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
For troubleshooting common HPLC issues like peak shape problems, retention time drift, and baseline noise, refer to comprehensive HPLC troubleshooting guides.[3][4][5][6]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, organic azides are potentially explosive and should be handled with care.
-
Avoid heat, shock, and friction.
-
Use non-metal spatulas for handling.
-
Do not use ground glass joints if there is a risk of the compound drying on the joint.
-
Store the compound at low temperatures and away from light.
-
Be aware of the potential formation of highly toxic and explosive hydrazoic acid if the azide comes into contact with strong acids.
Data Presentation
Table 1: Expected FTIR Characteristic Peaks for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Azide (N3) | Asymmetric stretch | ~2100 |
| Amide (N-H) | Stretch | ~3250-3300 |
| Amide (C=O) | Stretch (Amide I) | ~1660-1670 |
| Amide (N-H) | Bend (Amide II) | ~1540 |
| Aromatic C-H | Stretch | ~3000-3100 |
| Aromatic C=C | Stretch | ~1400-1600 |
Table 2: Expected 1H NMR Chemical Shifts (in DMSO-d6)
| Protons | Multiplicity | Expected Chemical Shift (ppm) |
| -CH2-N3 | Singlet | ~4.0-4.2 |
| Aromatic-H | Multiplet | ~7.0-7.6 |
| -NH- | Singlet | ~10.0-10.5 |
Table 3: Expected 13C NMR Chemical Shifts (in DMSO-d6)
| Carbon | Expected Chemical Shift (ppm) |
| -CH2-N3 | ~51-52 |
| Aromatic-C | ~120-140 |
| -C=O | ~165-166 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of similar N-arylacetamides.[1]
-
Dissolve 2-chloro-N-(2-chlorophenyl)acetamide (1 equivalent) in a mixture of ethanol and water (e.g., 70:30 v/v).
-
Add sodium azide (NaN3) (1.2-1.5 equivalents) to the solution.
-
Reflux the reaction mixture for 24 hours at approximately 80-90 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure crystals of this compound.
Protocol 2: Characterization by NMR Spectroscopy
-
Prepare a sample by dissolving a few milligrams of the purified product in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H and 13C NMR spectra using a standard NMR spectrometer.
-
Process the spectra and compare the chemical shifts with the expected values.
Protocol 3: Characterization by FTIR Spectroscopy
-
Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
-
Acquire the FTIR spectrum over the range of 4000-400 cm-1.
-
Identify the characteristic peaks for the azide and amide functional groups.
Protocol 4: Purity Analysis by HPLC
-
Prepare a standard solution of the purified compound in a suitable solvent (e.g., acetonitrile).
-
Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., water:acetonitrile).
-
Inject the sample and monitor the elution profile using a UV detector.
-
Determine the purity by calculating the area percentage of the main peak.
Visualizations
Caption: Synthetic and characterization workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and characterization challenges.
References
- 1. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-azido-N-(2-chlorophenyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-azido-N-(2-chlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for this compound?
A1: The most prevalent and well-established method is a two-step synthesis. The first step involves the chloroacetylation of 2-chloroaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-chlorophenyl)acetamide. The second step is a nucleophilic substitution reaction where the chloro group is displaced by an azide group using sodium azide.[1]
Q2: What are the typical reaction conditions for the azidation step?
A2: The azidation reaction is commonly carried out by refluxing 2-chloro-N-(2-chlorophenyl)acetamide with sodium azide in a solvent system such as toluene or an ethanol/water mixture.[1][2][3] Reaction times can vary, but are often in the range of 5-24 hours.[1][2][3]
Q3: Are there any significant safety precautions I should be aware of when working with sodium azide?
A3: Yes, sodium azide is highly toxic and can be explosive under certain conditions. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals, as this can form shock-sensitive metal azides. All waste containing sodium azide must be disposed of according to institutional safety protocols.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC).[2][3] You should observe the disappearance of the starting material (2-chloro-N-(2-chlorophenyl)acetamide) spot and the appearance of a new spot corresponding to the product, this compound. The choice of eluent for TLC will depend on the specific reaction conditions, but a mixture of ethyl acetate and hexane is a good starting point.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, the product often precipitates from the reaction mixture upon cooling. The crude product can then be collected by filtration and washed with cold water.[2][3] For further purification, recrystallization from a suitable solvent, such as ethanol, is a common and effective method.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete chloroacetylation of 2-chloroaniline. | - Ensure the 2-chloroaniline is pure and dry. - Use a slight excess of chloroacetyl chloride. - Perform the reaction under anhydrous conditions. |
| Incomplete nucleophilic substitution with sodium azide. | - Increase the reaction time and/or temperature. - Use a phase transfer catalyst if solubility of sodium azide is an issue. - Ensure the sodium azide is of good quality and has been stored properly. | |
| Presence of multiple spots on TLC after reaction | Formation of byproducts, such as the corresponding hydroxy-acetamide from hydrolysis of the chloro-acetamide. | - Minimize the amount of water in the reaction mixture during the azidation step if using an organic solvent like toluene. - If using an ethanol/water mixture, ensure the reaction goes to completion to consume the starting material. |
| Unreacted starting material. | - Increase reaction time or temperature as mentioned above. | |
| Difficulty in isolating the product | Product is soluble in the reaction mixture. | - If the product does not precipitate upon cooling, try removing the solvent under reduced pressure and then attempt to crystallize the residue. - Extraction with a suitable organic solvent followed by evaporation and purification may be necessary. |
| Product is an oil instead of a solid | Presence of impurities. | - Attempt to purify by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane). - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
| Safety concerns with sodium azide | Accidental generation of hydrazoic acid. | - Always work in a well-ventilated fume hood. - Avoid any contact of sodium azide with acids. - Quench any residual azide carefully with a suitable reagent like sodium nitrite under acidic conditions before workup and disposal. |
Data Presentation
Table 1: Comparison of Synthetic Pathways for 2-azido-N-arylacetamides
| Pathway | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Standard Method | 2-chloro-N-(4-methylphenyl)acetamide | Sodium azide | Ethanol/Water (70:30) | 80 | 24 | 73 | [2] |
| Standard Method | 2-chloro-N-(4-fluorophenyl)acetamide | Sodium azide | Ethanol/Water (70:30) | 80 | 24 | 69 | [3] |
| Standard Method | Substituted 2-chloro-N-phenylacetamides | Sodium azide | Toluene | Reflux | 5-7 | 88-96 | [1] |
| Alternative: Diazo Transfer | 2-amino-N-arylacetamide | Diazo-transfer reagent (e.g., triflic azide) | Organic Solvent | Varies | Varies | Varies | General Method |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as dichloromethane or glacial acetic acid.
-
Addition of Reagent: Cool the solution in an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes. If using glacial acetic acid, sodium acetate can be added as a base to neutralize the HCl byproduct.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-N-(2-chlorophenyl)acetamide (1 equivalent) and sodium azide (1.5 equivalents) in a mixture of ethanol and water (e.g., 7:3 v/v).[2][3]
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product should precipitate out of the solution.
-
Purification: Collect the precipitate by filtration and wash thoroughly with cold water to remove any residual sodium azide.[2][3] The product can be further purified by recrystallization from hot ethanol to obtain colorless crystals.[2]
Mandatory Visualization
Caption: Standard synthetic pathway for this compound.
References
- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-azido-N-(2-chlorophenyl)acetamide
This guide provides technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-azido-N-(2-chlorophenyl)acetamide. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and critical safety considerations.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step involves the acylation of 2-chloroaniline with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-chlorophenyl)acetamide.[1][2][3] The second step is a nucleophilic substitution reaction where the chloro group of the intermediate is displaced by an azide group using a source like sodium azide (NaN₃).[4][5]
Q2: What are the most critical safety concerns when handling sodium azide (NaN₃)?
A2: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[6][7][8] It poses a significant explosion hazard.[9] Key safety concerns include:
-
Toxicity: It is a potent toxin with a toxicity profile similar to cyanides.[7][9]
-
Formation of Explosive Compounds: It reacts with heavy metals (e.g., lead, copper, zinc in pipes or spatulas) to form highly shock-sensitive and explosive metal azides.[6][8] It can also react with halogenated solvents like dichloromethane to form explosive diazidomethane.[9]
-
Formation of Hydrazoic Acid: In the presence of acids, it forms hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[6][8][9]
-
Thermal Instability: Solid sodium azide can decompose violently if heated above 275°C.[6][8]
Q3: What are the primary considerations for scaling up this synthesis?
A3: Scaling up requires careful attention to:
-
Thermal Management: The acylation reaction can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature. The azidation step might also require precise temperature control to avoid side reactions and ensure safety.
-
Reagent Addition: Controlled, slow addition of reagents, especially chloroacetyl chloride, is crucial to manage the reaction exotherm.
-
Agitation: Efficient stirring is necessary to ensure homogeneity, particularly as precipitates may form during the reaction.
-
Safety Protocols: Due to the use of sodium azide, all equipment must be free of heavy metals. Use plastic or ceramic spatulas and avoid brass, bronze, or copper fittings.[8] Quenching procedures for any excess azide must be in place before workup and disposal.[9]
-
Process Monitoring: Implement in-process controls (e.g., TLC, HPLC) to monitor reaction completion and impurity profiles.[4]
Q4: How can the progress of the azidation reaction be monitored?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4][10][11] A spot corresponding to the starting material, 2-chloro-N-(2-chlorophenyl)acetamide, will diminish over time, while a new spot for the product, this compound, will appear. The difference in polarity between the chloro and azido compounds allows for clear separation on a TLC plate.[4] For more quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield in Azidation Step | 1. Poor quality or decomposed sodium azide. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Inefficient stirring, leading to poor mixing. | 1. Use a fresh, dry batch of sodium azide. 2. Gradually increase the temperature, ensuring it stays within the safe operating limits. Refluxing is often required.[10] 3. Extend the reaction time and monitor via TLC or HPLC until the starting material is consumed.[10] 4. Increase the agitation speed. Ensure the solid reagents are well-suspended. |
| Reaction Stalls / Incomplete Conversion | 1. Stoichiometry of sodium azide is insufficient. 2. The solvent system is not optimal (e.g., low solubility of reagents). | 1. Use a slight excess of sodium azide (e.g., 1.2-1.5 equivalents).[10][11] 2. A mixture of a polar protic solvent and water (e.g., ethanol/water 70:30) is often effective for dissolving both the organic substrate and the inorganic azide salt.[10][11] |
| Product Purification Issues (e.g., Oiling Out, Impurities) | 1. The crude product contains unreacted starting material or byproducts. 2. The chosen recrystallization solvent is not suitable. | 1. Ensure the reaction has gone to completion. If necessary, use column chromatography for purification.[4] 2. Test a range of solvents or solvent mixtures for recrystallization. Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly should yield pure crystals.[4][10] Washing the filtered product with cold water can help remove residual inorganic salts.[10][11] |
| Safety Concerns During Reaction (Foaming, Gas Evolution) | 1. The reaction mixture has become acidic, generating volatile and explosive hydrazoic acid (HN₃). | 1. IMMEDIATE ACTION: Ensure the reaction is performed in a well-ventilated fume hood. Do not acidify any solution containing sodium azide.[9] The reaction should be maintained at a neutral or slightly basic pH. |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide (Precursor)
This protocol is based on general procedures for the acylation of anilines.[2][3]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (1.0 eq.) in a suitable solvent (e.g., tetrahydrofuran, glacial acetic acid) under an inert atmosphere.
-
Reagent Addition: Cool the solution in an ice bath (0-5 °C). Add chloroacetyl chloride (1.0-1.1 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the 2-chloroaniline spot is no longer visible.
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This protocol is adapted from syntheses of similar N-arylacetamides.[10][11]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq.).
-
Reagent Addition: Add a solvent mixture of ethanol and water (e.g., 70:30 v/v). Add sodium azide (NaN₃, 1.3-1.5 eq.). Caution: Use a plastic or ceramic spatula for handling NaN₃. Do not use metal spatulas.[8]
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours.[10]
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The reaction is complete when the starting material spot has disappeared.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out. If not, reduce the solvent volume under reduced pressure. Filter the solid product.
-
Purification: Wash the filtered precipitate with cold water to remove excess sodium azide and other inorganic salts.[10][11] The product can be further purified by recrystallization from hot ethanol.
Quantitative Data Summary
| Parameter | Step 1: Precursor Synthesis | Step 2: Azidation |
| Key Reactants | 2-Chloroaniline, Chloroacetyl Chloride | 2-chloro-N-(2-chlorophenyl)acetamide, Sodium Azide |
| Molar Ratio (eq.) | 1 : 1.0-1.1 | 1 : 1.3-1.5[10][11] |
| Typical Solvent | Acetic Acid, THF, CH₂Cl₂[2][3][12] | Ethanol/Water (70:30)[10][11] |
| Temperature | 0-25 °C | Reflux (~80-85 °C)[10] |
| Reaction Time | 2-4 hours | 12-24 hours[10][11] |
| Typical Yield | >70%[2] | ~70-75%[10][11] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the azidation reaction.
References
- 1. 2-CHLORO-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 5. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. sdlookchem.com [sdlookchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irejournals.com [irejournals.com]
Technical Support Center: Purification of 2-azido-N-(2-chlorophenyl)acetamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the purification of 2-azido-N-(2-chlorophenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities arise from the typical synthesis, which involves the nucleophilic substitution of 2-chloro-N-(2-chlorophenyl)acetamide with an azide salt (e.g., sodium azide). Potential impurities include:
-
Unreacted Starting Material: 2-chloro-N-(2-chlorophenyl)acetamide.
-
Residual Salts: Unreacted sodium azide (NaN₃) and sodium chloride (NaCl) byproduct.
-
Solvent Residues: Solvents used during the reaction and work-up, such as ethanol or water.
-
Side-Reaction Products: Although generally a clean reaction, minor byproducts from hydrolysis or other side reactions could be present.
Q2: How can I monitor the progress of the synthesis to minimize impurities?
A2: Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the reaction's progress. By spotting the reaction mixture on a silica gel TLC plate and eluting with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate), you can track the disappearance of the starting material (2-chloro-N-(2-chlorophenyl)acetamide) and the appearance of the product spot (this compound). The product is more polar than the starting material, allowing for clear separation. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: What analytical techniques are used to assess the purity of the final product?
A3: A combination of techniques is essential to confirm purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify impurities. The methylene protons (-CH₂) adjacent to the azide group in the product will have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: IR is particularly useful for identifying the presence of the azide functional group, which shows a strong, sharp absorption band around 2100 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity.
-
Melting Point: A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is an oil and will not crystallize. | The product may contain impurities that are inhibiting crystallization. The chosen solvent may not be appropriate. | 1. Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes) to the oil and stir vigorously. This can often induce solidification. 2. Solvent Screening: Attempt recrystallization from a different solvent or a mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexanes). 3. Purify by Column Chromatography: If crystallization fails, column chromatography is the most reliable method to remove impurities and isolate the pure product, which may then crystallize. |
| Low yield after purification. | Too much solvent was used during recrystallization. The product has some solubility in the cold recrystallization solvent. Crystals were not completely collected during filtration. | 1. Minimize Solvent: During recrystallization, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Cool Thoroughly: Ensure the flask is thoroughly cooled in an ice bath before filtration to minimize the product's solubility. 3. Efficient Transfer: Ensure all crystals are transferred to the filter funnel. A small amount of the cold filtrate can be used to rinse the flask. |
| NMR analysis shows contamination with the starting material (2-chloro-N-(2-chlorophenyl)acetamide). | The reaction did not go to completion. The purification method was not effective at separating the product from the starting material. | 1. Column Chromatography: This is the most effective method for separating the more polar azide product from the less polar chloro starting material. Use a gradient elution, starting with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity. 2. Re-crystallization: A careful recrystallization may work if the impurity level is low. Choose a solvent where the solubility difference between the product and starting material is significant. |
| The product is discolored (e.g., yellow or brown). | High molecular weight, colored impurities are present. | Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1] |
Quantitative Data Summary
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield (%) | Notes |
| Recrystallization | ~85-90% | >98% | 65-80% | Effective for removing minor impurities. Yield depends on solubility characteristics.[2] |
| Column Chromatography | Any | >99% | 80-95% | Highly effective for removing significant impurities, including starting material. Yield is typically higher as losses to the mother liquor are minimized. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from procedures for analogous compounds.[2][3]
-
Solvent Selection: Test the solubility of a small sample of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold.[1][4] Ethanol is often a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). The less polar starting material will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the more polar product, this compound.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified compound.
Visual Workflows
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues encountered during the purification process.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-azido-N-(2-chlorophenyl)acetamide in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, understanding the reactivity of azide-containing compounds is paramount for their effective application in bioconjugation, drug delivery, and materials science. This guide provides a comparative analysis of the reactivity of 2-azido-N-(2-chlorophenyl)acetamide against other common azides, supported by experimental data and detailed protocols for key reactions.
The azide moiety is a cornerstone of "click chemistry" and bioorthogonal reactions, valued for its stability and specific reactivity. The compound this compound, an α-azidoacetamide derivative, is of particular interest due to the electronic influence of the chloro-substituted phenyl ring. This guide will delve into its performance in two of the most prevalent azide-based ligation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation.
Reactivity Profile: A Quantitative Comparison
The reactivity of an azide is significantly influenced by its electronic and steric environment. Aryl azides, such as phenyl azide, are generally less reactive than alkyl azides in certain cycloaddition reactions due to resonance stabilization. However, the introduction of electron-withdrawing substituents on the aromatic ring can enhance the electrophilicity of the azide, thereby increasing its reactivity in reactions like the Staudinger ligation and inverse-electron-demand cycloadditions.
To provide a quantitative context, the following table summarizes the second-order rate constants for the Staudinger ligation of various azides with phosphine reagents.
| Azide Compound | Phosphine Reagent | Solvent | Rate Constant (M⁻¹s⁻¹) |
| Benzyl Azide | (Diphenylphosphino)methanethiol | DMF/D₂O (6:1) | 7.7 x 10⁻³ |
| Alanyl Azide | Alanyl phosphinothioester | Dioxane | 2.1 x 10⁻³ |
| 1-Azido-4-nitrobenzene | Triphenylphosphine | Not specified | 0.611 |
| Methyl 4-azido-2,3,5,6-tetrafluorobenzoate | Methyl 2-(diphenylphosphanyl)benzoate | CD₃CN/D₂O (1:1) | 18 |
This table presents a compilation of data from multiple sources to illustrate the range of reactivities observed for different azide compounds.
The data clearly indicates that azides with strong electron-withdrawing groups, such as the perfluorinated aryl azide, exhibit significantly higher reaction rates in the Staudinger ligation. It is anticipated that this compound would display a reactivity intermediate between that of benzyl azide and more electron-deficient aryl azides.
Key Reaction Pathways and Experimental Protocols
The utility of this compound is primarily demonstrated through its participation in CuAAC and Staudinger ligation reactions. Below are detailed experimental protocols for the synthesis of the target compound and its subsequent use in these key reactions.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where the corresponding chloroacetamide is treated with an azide salt.
Experimental Protocol:
-
To a solution of 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) in a mixture of ethanol and water (e.g., 7:3 v/v), add sodium azide (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for forming a 1,2,3-triazole linkage between an azide and a terminal alkyne.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-butanol and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms an amide bond between an azide and a phosphine, typically one bearing an ester group.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF or a mixture of THF and water).
-
Add triphenylphosphine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by TLC, observing the consumption of the starting azide and the formation of the amine product.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.
Conclusion
This compound is a versatile building block for chemical biology and materials science. The presence of the electron-withdrawing chloro substituent is anticipated to enhance its reactivity in key ligation reactions compared to simple aryl azides, making it a valuable tool for applications requiring efficient bioconjugation. The provided protocols offer a starting point for the synthesis and application of this compound, and the comparative reactivity data serves as a guide for selecting the appropriate azide for a given application. Further kinetic studies on this compound are warranted to provide a more precise quantitative understanding of its reactivity profile.
A Comparative Analysis of the Biological Activity of 2-azido-N-(2-chlorophenyl)acetamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activity of various N-aryl acetamide derivatives. It is important to note the structural variations from the target compound, 2-azido-N-(2-chlorophenyl)acetamide, as these modifications significantly influence biological activity.
Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | 32 - 512 | [1] |
| 2-chloro-N-phenylacetamide | Candida albicans | 128 - 256 | 512 - 1024 | [2] |
| 2-chloro-N-phenylacetamide | Candida parapsilosis | 128 - 256 | 512 - 1024 | [2] |
| 2-chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 | - | [3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. A study on 2-chloro-N-phenylacetamide demonstrated its antifungal potential against various fungal strains.[1][2][3]
Table 2: Antibacterial Activity of 2-amino-N-(p-chlorophenyl)acetamide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 2-(Octylamino)-N-(4-chlorophenyl)acetamide | Acinetobacter baumannii ATCC19606 | 13.5 | [4] |
| 2-(Octylamino)-N-(4-chlorophenyl)acetamide | Pseudomonas aeruginosa ATCC27853 | 12.0 | [4] |
| 2-(Octylamino)-N-(4-chlorophenyl)acetamide | Staphylococcus aureus ATCC6538p | 15.5 | [4] |
| 2-(Piperidin-1-yl)-N-(4-chlorophenyl)acetamide | Acinetobacter baumannii ATCC19606 | 20.0 | [4] |
| 2-(Piperidin-1-yl)-N-(4-chlorophenyl)acetamide | Pseudomonas aeruginosa ATCC27853 | 18.5 | [4] |
| 2-(Piperidin-1-yl)-N-(4-chlorophenyl)acetamide | Staphylococcus aureus ATCC6538p | 23.5 | [4] |
A series of 2-amino-N-(p-chlorophenyl) acetamide derivatives exhibited moderate to high antibacterial activity against several bacterial strains.[4]
Table 3: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-Butyl-2-(2-chlorophenyl)acetamide | MDA-MB-468 (Breast Cancer) | 6 ± 0.08 | [5] |
| N-Butyl-2-(2-chlorophenyl)acetamide | PC-12 (Pheochromocytoma) | 6 ± 0.07 | [5] |
| N-Butyl-2-(2-chlorophenyl)acetamide | MCF-7 (Breast Cancer) | 7 ± 0.4 | [5] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 52 | [6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Cancer) | 80 | [6] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [6] |
| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | T47D (Breast Cancer) | <1 | [7] |
| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | HCT116 (Colon Cancer) | <1 | [7] |
| N-(2-(1H-pyrazol-1-yl)phenyl)-9-oxo-9H-fluorene-1-carboxamide | SNU398 (Hepatocellular Carcinoma) | <1 | [7] |
IC₅₀: Half-maximal inhibitory concentration. Various phenylacetamide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the test compound to induce apoptosis.
-
Lysis and Reagent Addition: After treatment, a reagent containing a luminogenic caspase-3/7 substrate (e.g., a tetrapeptide sequence DEVD linked to a luminogenic reporter) and a cell lysis buffer is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The results are typically expressed as a fold-change in caspase activity compared to untreated control cells.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a plausible signaling pathway for apoptosis induction by N-aryl acetamide derivatives and a general experimental workflow for assessing biological activity.
Caption: Caspase-mediated apoptosis pathway potentially induced by N-aryl acetamide derivatives.
Caption: A generalized experimental workflow for screening the biological activity of novel compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound remains elusive in the current body of scientific literature, the analysis of structurally similar N-aryl acetamide derivatives provides valuable preliminary insights. The presence of chloro and azido functional groups suggests potential for antimicrobial and cytotoxic activities. The presented data on related compounds, along with detailed experimental protocols, serves as a foundation for future investigations into the therapeutic potential of this specific molecule. Further research is warranted to synthesize and evaluate this compound to definitively characterize its biological profile and explore its mechanism of action.
References
- 1. scielo.br [scielo.br]
- 2. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irejournals.com [irejournals.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 1. Structure-activity relationships of the carboxamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-azido-N-(2-chlorophenyl)acetamide Analogs: Structural Insights and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures and potential biological activities of 2-azido-N-(2-chlorophenyl)acetamide and its analogs. While the precise crystal structure for the 2-chloro derivative remains to be experimentally determined, this report leverages crystallographic data from closely related analogs to infer its structural properties. Furthermore, we explore the potential anticonvulsant and antibacterial activities of this class of compounds, drawing on experimental data from structurally similar molecules and comparing them with established therapeutic agents.
Structural Analysis of 2-azido-N-arylacetamide Analogs
The three-dimensional arrangement of atoms and molecules in a crystal lattice is fundamental to understanding a compound's physicochemical properties and its interactions with biological targets. Although the crystal structure of this compound is not yet publicly available, analysis of its analogs provides valuable insights into its likely conformation and intermolecular interactions.
Crystallographic data for several analogs, including 2-azido-N-(2,6-dimethylphenyl)acetamide, 2-azido-N-phenylacetamide, 2-azido-N-(4-methylphenyl)acetamide, and 2-azido-N-(4-fluorophenyl)acetamide, have been reported. These studies reveal common structural motifs, such as the near planarity of the acetamide group and the formation of intermolecular hydrogen bonds.
| Compound | CCDC Number | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| 2-azido-N-(2,6-dimethylphenyl)acetamide | 2452988 | P2₁/c | 10.345(2) | 16.533(4) | 11.897(3) | 90 | 109.876(5) | 90 | 1915.9(8) |
| 2-azido-N-phenylacetamide | Not Reported | P2₁2₁2₁ | 5.8085(13) | 16.533(4) | 18.171(4) | 90 | 90 | 90 | 1745.0(7) |
| 2-azido-N-(4-methylphenyl)acetamide | Not Reported | P2₁/c | 11.987(2) | 8.345(1) | 24.098(4) | 90 | 91.54(1) | 90 | 2410.3(6) |
| 2-azido-N-(4-fluorophenyl)acetamide | Not Reported | P2₁/c | 12.011(2) | 8.234(1) | 23.678(4) | 90 | 91.67(1) | 90 | 2341.5(6) |
Table 1: Crystallographic Data for 2-azido-N-arylacetamide Analogs. This table summarizes the unit cell parameters for several analogs of this compound, providing a basis for structural comparison.
A key feature observed in the crystal structures of these analogs is the formation of intermolecular N—H···O hydrogen bonds, which link the molecules into chains or sheets. The conformation of the azido group relative to the acetamide backbone can vary, as indicated by differing torsion angles in the reported structures. It is anticipated that this compound would exhibit similar hydrogen bonding patterns and conformational flexibility.
Potential Biological Performance: A Comparative Outlook
While direct experimental data on the biological activity of this compound is limited, the broader class of N-arylacetamides has been investigated for various therapeutic properties, notably as anticonvulsant and antibacterial agents.
Anticonvulsant Activity
Several N-arylacetamide derivatives have shown promising anticonvulsant effects in preclinical studies. The mechanism of action is often attributed to their ability to modulate voltage-gated sodium channels, a key target for many antiepileptic drugs.
To provide a comparative perspective, the table below lists the median effective dose (ED₅₀) for some established anticonvulsant drugs. While specific ED₅₀ values for 2-azido-N-arylacetamides are not yet available, this comparison serves as a benchmark for future studies.
| Drug | Class | ED₅₀ (mg/kg) in MES test (mice, i.p.) |
| Phenytoin | Hydantoin | 9.5 |
| Carbamazepine | Dibenzazepine | 8.8 |
| Valproic Acid | Fatty Acid Derivative | 272 |
| Lamotrigine | Phenyltriazine | 2.5 |
Table 2: Anticonvulsant Activity of Standard Drugs. This table provides ED₅₀ values for commonly used anticonvulsant medications in the maximal electroshock (MES) seizure model, offering a reference for evaluating the potential potency of novel compounds.
Future research should focus on determining the ED₅₀ values of this compound and its analogs in standardized seizure models to ascertain their potential as novel anticonvulsant agents.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. N-arylacetamides have been explored for their antibacterial properties. For instance, studies on 2-amino-N-(p-chlorophenyl)acetamide derivatives have demonstrated moderate to good activity against various bacterial strains.
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antibacterial potency. The table below presents the MIC values for common antibacterial drugs against representative Gram-positive and Gram-negative bacteria.
| Drug | Class | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| Ciprofloxacin | Fluoroquinolone | 0.25 - 1 | 0.015 - 0.12 |
| Vancomycin | Glycopeptide | 0.5 - 2 | Not Active |
| Gentamicin | Aminoglycoside | 0.12 - 1 | 0.25 - 2 |
| Tetracycline | Tetracycline | 0.25 - 4 | 0.5 - 4 |
Table 3: Antibacterial Activity of Standard Drugs. This table shows the typical MIC ranges for several widely used antibiotics, providing a framework for assessing the potential efficacy of new antibacterial candidates.
Preliminary data on related acetamide derivatives suggest that the 2-azido analogs could possess antibacterial activity. Further screening against a panel of clinically relevant bacteria is warranted to determine their MIC values and spectrum of activity.
Experimental Protocols
Synthesis of 2-azido-N-arylacetamide Analogs
The synthesis of 2-azido-N-arylacetamide analogs is typically achieved through a two-step process.
Caption: Synthetic workflow for 2-azido-N-arylacetamide analogs.
Step 1: Synthesis of 2-chloro-N-arylacetamide. An appropriate aryl amine is reacted with chloroacetyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.
Step 2: Synthesis of 2-azido-N-arylacetamide. The resulting 2-chloro-N-arylacetamide is then treated with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone. The reaction proceeds via a nucleophilic substitution, where the azide ion displaces the chloride ion to yield the final 2-azido-N-arylacetamide product.
X-ray Crystallography
Single crystals of the synthesized compounds suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
Caption: General workflow for X-ray crystallographic analysis.
The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the resulting data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and molecular geometry.
Conclusion and Future Directions
This comparative guide highlights the structural characteristics and potential biological activities of this compound and its analogs. While the crystal structure of the titular compound awaits elucidation, the available data for its analogs provide a strong foundation for understanding its molecular architecture. The exploration of related N-arylacetamides suggests that the 2-azido derivatives are promising candidates for further investigation as potential anticonvulsant and antibacterial agents.
Future research should prioritize the synthesis and crystallization of this compound to obtain its definitive X-ray crystal structure. Comprehensive in vitro and in vivo studies are crucial to quantitatively assess the anticonvulsant and antibacterial efficacy of this compound and its analogs. Structure-activity relationship (SAR) studies, guided by the crystallographic and biological data, will be instrumental in the rational design and optimization of more potent and selective therapeutic agents based on the 2-azido-N-arylacetamide scaffold.
"comparative analysis of N-substituted acetamides in drug design"
An in-depth guide for researchers and drug development professionals on the structure-activity relationships, experimental evaluation, and signaling pathways of N-substituted acetamide-based compounds.
The N-substituted acetamide scaffold is a versatile and privileged structure in medicinal chemistry, featured in a wide array of therapeutic agents across different disease areas. Its ability to form key hydrogen bonds and occupy various binding pockets makes it a valuable component in the design of enzyme inhibitors, receptor antagonists, and other bioactive molecules. This guide provides a comparative analysis of N-substituted acetamides in drug design, focusing on their performance as anticancer agents, cholinesterase inhibitors, and P2Y14 receptor antagonists, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activity
The biological activity of N-substituted acetamides is highly dependent on the nature and position of the substituents on the acetamide nitrogen and the acyl group. The following tables summarize the structure-activity relationships (SAR) for various classes of N-substituted acetamides, providing a comparative overview of their potency.
Anticancer Activity
N-substituted acetamides have been extensively investigated as potential anticancer agents, targeting various mechanisms to inhibit tumor growth. A comparative analysis of different acetamide derivatives reveals key structural features that contribute to their cytotoxic effects. For instance, studies on N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives have shown that substitutions on both the phenyl rings can significantly influence their anticancer activity, with compounds having substitutions at the ortho and para positions of the rings demonstrating increased potency.
| Compound ID | N-Substituent | Acyl Group Substituent | Cell Line | IC50 (µM) |
| 4d | 4-Chlorophenyl | 3-(Morpholinosulfamoyl)phenyl | A549 (Lung) | 1.81 |
| 4k | 4-Methoxyphenyl | 3-(Piperidin-1-ylsulfonyl)phenyl | HeLa (Cervical) | 1.92 |
| 4s | 4-Nitrophenyl | 3-(Azepano-1-ylsulfonyl)phenyl | MCF-7 (Breast) | 2.12 |
| 8a | N-benzyl | 2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl) | NIH3T3/c-Src527F | 1.34 |
| 8b | N-(4-fluorobenzyl) | 2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl) | NIH3T3/c-Src527F | 1.49 |
| 8e | N-(4-methylbenzyl) | 2-(5-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl) | NIH3T3/c-Src527F | ~5.36 |
Table 1: Comparative anticancer activity of selected N-substituted acetamide derivatives.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
N-substituted acetamides are prominent scaffolds for the design of inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The inhibitory potency and selectivity of these compounds are finely tuned by the substituents. For example, in a series of ω-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues, the nature of the alkyl group on the carbamoyl moiety and the alkoxyaryl group significantly impacts the inhibitory activity against both AChE and BChE.
| Compound ID | N-Substituent on Carbamoyl Group | Alkoxyaryl Group | AChE IC50 (nM) | BChE IC50 (nM) |
| 12b | Phenyl | 4-Methoxybenzyl | 0.32 | - |
| 15d | Phenylpentyl | 4-Methoxybenzyl | - | 3.3 |
Table 2: Comparative inhibitory activity of selected N-substituted acetamide derivatives against AChE and BChE.[1]
P2Y14 Receptor Antagonism
The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory responses, making it an attractive target for drug discovery. N-substituted acetamides have emerged as potent P2Y14R antagonists. A series of N-substituted-acetamide derivatives have been designed and synthesized, with compound I-17 showing a remarkably low IC50 value. The structure-activity relationship studies revealed that the nature of the heterocyclic ring system and the phenoxy substituent are critical for high-affinity binding.
| Compound ID | N-Substituent | 2-Substituent | P2Y14R IC50 (nM) |
| I-17 | 1H-benzo[d]imidazol-6-yl | 4-bromophenoxy | 0.6 |
Table 3: Potent P2Y14R antagonist with an N-substituted acetamide scaffold.
Signaling Pathways
Understanding the signaling pathways modulated by N-substituted acetamides is crucial for elucidating their mechanism of action and for rational drug design. Here, we visualize two key pathways where these compounds have shown significant activity.
Translocator Protein (TSPO) Signaling in Cancer
The Translocator Protein (TSPO) is overexpressed in various cancers and plays a role in tumor cell proliferation, survival, and migration.[2][3][4] N-substituted acetamides have been developed as TSPO ligands. The binding of these ligands can modulate TSPO function, thereby affecting downstream signaling pathways such as the PI3K/AKT pathway, which is critical for cell survival.[2]
TSPO signaling pathway in cancer cells.
NLRP3 Inflammasome and GSDMD-Mediated Pyroptosis
The NLRP3 inflammasome is a key component of the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a form of inflammatory cell death called pyroptosis and the release of pro-inflammatory cytokines.[5][6][7] N-substituted acetamide derivatives have been shown to inhibit this pathway, demonstrating their potential as anti-inflammatory agents.
NLRP3 inflammasome activation pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of N-substituted acetamides. Below are methodologies for key assays cited in this guide.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][6][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Test compounds (N-substituted acetamides)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the N-substituted acetamide compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for the determination of cholinesterase activity.[1][9][10][11] It is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.
Materials:
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Acetylcholinesterase (AChE) enzyme solution
-
Phosphate buffer (pH 8.0)
-
Test compounds (N-substituted acetamides)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution.[9]
-
Incubate the mixture for 10 minutes at 25°C.[9]
-
Add 10 µL of DTNB solution to the mixture.[9]
-
Initiate the reaction by adding 10 µL of ATCI solution.[9]
-
Shake the plate for 1 minute.[9]
-
Stop the reaction by adding 20 µL of 5% SDS.[9]
-
Measure the absorbance at 412 nm using a microplate reader after 10 minutes of incubation.[9]
-
The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (without the inhibitor).
In Vitro Urease Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is quantified using the Berthelot method.[4][12]
Materials:
-
Urease enzyme solution
-
Urea solution
-
Phosphate buffer
-
Phenol-nitroprusside solution (Reagent A)
-
Alkaline hypochlorite solution (Reagent B)
-
Test compounds (N-substituted acetamides)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution and 20 µL of the urease enzyme solution.
-
Incubate the mixture for 15 minutes at 37°C.
-
Add 60 µL of urea solution to initiate the enzymatic reaction and incubate for another 15 minutes at 37°C.
-
Add 50 µL of Reagent A and 50 µL of Reagent B to each well.[4]
-
Incubate the plate for 30 minutes at 37°C for color development.[4]
-
Measure the absorbance at 625-670 nm using a microplate reader.[12]
-
The percentage of urease inhibition is calculated by comparing the absorbance of the test samples with the control.
P2Y14 Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor.[13][14][15] In this competitive binding assay, the N-substituted acetamide competes with a radiolabeled ligand for binding to the P2Y14 receptor.
Materials:
-
Cell membranes expressing the P2Y14 receptor
-
Radiolabeled ligand (e.g., [³H]UDP-glucose)
-
Test compounds (N-substituted acetamides)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.
-
After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
This guide provides a foundational understanding of the comparative analysis of N-substituted acetamides in drug design. The presented data, signaling pathways, and experimental protocols offer a valuable resource for researchers and scientists in the field, facilitating the rational design and development of novel therapeutics based on this versatile chemical scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay [protocols.io]
- 7. scribd.com [scribd.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 10. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. A Selective High-Affinity Antagonist of the P2Y14 Receptor Inhibits UDP-Glucose–Stimulated Chemotaxis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
"cytotoxicity comparison of 2-azido-N-(2-chlorophenyl)acetamide derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of various acetamide derivatives based on available experimental data. While direct comparative studies on 2-azido-N-(2-chlorophenyl)acetamide derivatives are limited in the public domain, this document summarizes the cytotoxicity of structurally related acetamide compounds, offering valuable insights for drug discovery and development. The information is presented to facilitate objective comparison and further research.
Data Presentation: Comparative Cytotoxicity of Acetamide Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various acetamide derivatives against several human cancer cell lines, as reported in the literature. This data provides a quantitative measure of the cytotoxic potency of these compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivatives | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [1] | |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [1] | |
| Imidazo[2,1-b]thiazole Acetamide Derivatives | N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 (Breast Cancer) | 1.4 | [2] |
| N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | HepG2 (Liver Cancer) | 22.6 | [2] | |
| Phenoxyacetamide Derivatives | N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | HepG2 (Liver Cancer) | 1.43 | [3] |
| N-(2-hydrazineyl-2-oxoethyl)-2-(2,4,5-trichlorophenoxy) acetamide | THLE-2 (Normal Liver) | 36.27 | [3] | |
| Quinolin-2(1H)-one Acetamide Derivatives | N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (Nasopharyngeal) | 0.6 | [4] |
| 4-Aminophenol Derivatives | N-(2-morpholinoethyl)-4-aminophenol | HBL (Melanoma) | 20 µg/ml | [5] |
| Diacetoxy-derivative of N-(2-morpholinoethyl)-4-aminophenol | LND1 (Melanoma) | 2 µg/ml | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays used to determine the cytotoxicity and apoptotic effects of chemical compounds.
MTT Assay for Cell Viability
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (e.g., 0.5% DMSO). Incubate for the desired treatment period (e.g., 24 or 48 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in the dark.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7] The absorbance is directly proportional to the number of viable cells.
Annexin V-FITC Assay for Apoptosis Detection
This assay is used to detect phosphatidylserine (PS) translocation from the inner to the outer leaflet of the plasma membrane, an early hallmark of apoptosis.[8][9]
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorophore like FITC, it can be used to identify apoptotic cells by flow cytometry or fluorescence microscopy. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, allowing for the differentiation of cell populations.[8][10]
Protocol:
-
Cell Preparation: Induce apoptosis in cells using the desired method. Harvest and wash the cells with cold PBS.[11]
-
Cell Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.[9][11]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry.[9] The FITC signal indicates apoptotic cells, while the PI signal indicates necrotic or late apoptotic cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: The assay utilizes a substrate, such as DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), which is cleaved by active caspase-3.[12][13] The cleavage releases a chromophore (pNA) or a fluorophore (AMC), which can be quantified to determine caspase-3 activity.[12]
Protocol (Colorimetric):
-
Cell Lysis: Induce apoptosis and lyse the cells using a chilled lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and the caspase-3 substrate (DEVD-pNA).[13][14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[13]
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[13]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for cytotoxicity screening and the signaling pathways involved in apoptosis.
Caption: A generalized workflow for screening the cytotoxicity of novel compounds.
Caption: The intrinsic and extrinsic pathways of apoptosis leading to cell death.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. static.igem.org [static.igem.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. kumc.edu [kumc.edu]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Antimicrobial Efficacy of 2-azido-N-(2-chlorophenyl)acetamide versus Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of the novel compound 2-azido-N-(2-chlorophenyl)acetamide against a range of standard antibiotics. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from research on structurally similar acetamide derivatives and established antibiotics to offer a comprehensive overview for research and development purposes.
**Executive Summary
This compound is a synthetic compound belonging to the acetamide class of molecules, which has garnered interest for its potential antimicrobial properties. The presence of both an azido (-N₃) and a chloro (-Cl) group on the N-phenylacetamide scaffold is hypothesized to contribute to its bioactivity. The azide group can be reduced to form reactive intermediates, while the chloro substituent is known to enhance the antimicrobial efficacy of acetamide derivatives. This guide presents available quantitative data on the antimicrobial activity of related compounds, outlines relevant experimental protocols, and visualizes potential mechanisms of action.
Quantitative Antimicrobial Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of Acetamide Derivatives
| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 2-azido-N-(4-chlorophenyl)acetamide | Various bacterial strains | 15-30 | [1] |
| Benzimidazole-based acetamide derivatives | Pseudomonas aeruginosa | 125 | [2][3] |
| 2-Mercaptobenzothiazole acetamide derivatives | E. coli, S. aureus, S. typhi, B. subtilis | close to Levofloxacin | [4][5] |
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Bacterial Strain(s) | MIC (µg/mL) |
| Levofloxacin | E. coli, S. aureus, S. typhi, B. subtilis | Varies by strain |
| Streptomycin | Pseudomonas aeruginosa | 125 |
| Norfloxacin | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varies by strain |
| Ciprofloxacin | S. aureus, B. subtilis, E. coli, P. aeruginosa | Varies by strain |
Note: MIC values for standard antibiotics are highly dependent on the specific bacterial strain and resistance patterns and are provided here for a general comparative context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antimicrobial efficacy studies. Below are generalized protocols for key experiments based on the available literature for related compounds.
Synthesis of 2-azido-N-(aryl)acetamide Derivatives
A common synthetic route for 2-azido-N-(aryl)acetamide derivatives involves a two-step process:
-
Chloroacetylation of the Aniline Derivative: The corresponding aniline (e.g., 2-chloroaniline) is reacted with chloroacetyl chloride to form the N-(aryl)-2-chloroacetamide intermediate.
-
Azide Substitution: The intermediate is then treated with sodium azide (NaN₃) in a suitable solvent system (e.g., ethanol/water mixture) under reflux to substitute the chlorine atom with the azido group.[1][6]
The workflow for this synthesis is depicted in the diagram below.
Synthesis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Disk Diffusion Method for Antimicrobial Susceptibility Testing
-
A standardized inoculum of the test microorganism is uniformly streaked onto the surface of a Mueller-Hinton agar plate.
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
The impregnated discs are placed on the surface of the agar.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[7]
Potential Mechanism of Action
The precise signaling pathways and molecular targets of this compound have not been fully elucidated. However, based on studies of related azido and acetamide compounds, several potential mechanisms can be proposed.
The antimicrobial activity of azido compounds is often attributed to the reactivity of the azide group. It is hypothesized that the azide can be reduced within the bacterial cell to form highly reactive nitrogen species. These intermediates can then interact non-specifically with various cellular macromolecules, such as proteins and nucleic acids, leading to cellular damage and death.
Some acetamide derivatives have been shown to target specific bacterial enzymes. For instance, molecular docking studies of 2-mercaptobenzothiazole acetamide derivatives suggest they may inhibit bacterial kinases and DNA gyrases, enzymes crucial for bacterial replication and survival.[4][5]
Potential antimicrobial mechanisms of action.
Conclusion
While direct comparative data for this compound is still emerging, the available evidence from related compounds suggests it is a promising candidate for further antimicrobial research. The presence of both the azido and chloro moieties likely contributes to its bioactivity. The extrapolated MIC values place it in a range of moderate to good efficacy. Further studies are warranted to elucidate its precise mechanism of action and to directly compare its performance against a panel of standard antibiotics and clinically relevant resistant strains. This guide serves as a foundational resource for researchers to design and conduct such future investigations.
References
- 1. 2-azido-N-(4-chlorophenyl)acetamide | 116433-51-3 | Benchchem [benchchem.com]
- 2. turkjps.org [turkjps.org]
- 3. turkjps.org [turkjps.org]
- 4. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. irejournals.com [irejournals.com]
A Comparative Guide to the Hirshfeld Surface Analysis of 2-Azido-N-(aryl)acetamide Compounds
This guide provides a detailed comparison of the intermolecular interactions in 2-azido-N-(aryl)acetamide compounds, focusing on insights derived from Hirshfeld surface analysis. It is intended for researchers, scientists, and drug development professionals interested in understanding the supramolecular chemistry of these versatile organic molecules. The guide presents quantitative data, detailed experimental protocols, and a comparison with alternative analytical techniques to offer a comprehensive overview of the subject.
Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. By partitioning the crystal space into regions where the electron density of a promolecule dominates that of the procrystal, it provides a three-dimensional surface that encapsulates the molecule of interest. Various properties can be mapped onto this surface to highlight different aspects of the intermolecular environment. Key descriptors include:
-
d_norm : A normalized contact distance that identifies regions of close intermolecular contact. Negative values (red regions) indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.
-
Shape Index : Describes the local curvature of the surface, revealing features such as π-π stacking interactions, which appear as characteristic red and blue triangles.
-
Curvedness : A measure of the flatness of the surface, with low curvedness indicating planar regions that are often involved in stacking interactions.
-
2D Fingerprint Plots : A two-dimensional representation of the Hirshfeld surface that summarizes all intermolecular contacts, showing the distribution of distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. These plots can be decomposed to show the percentage contribution of different types of atomic contacts.
Comparative Analysis of Intermolecular Interactions
The following tables summarize the quantitative data from Hirshfeld surface analyses of two 2-azido-N-(aryl)acetamide compounds: 2-azido-N-(4-fluorophenyl)acetamide and 2-azido-N-(2,6-dimethylphenyl)acetamide. For 2-azido-N-(4-methylphenyl)acetamide, while a full Hirshfeld surface analysis with percentage contributions was not available in the reviewed literature, its crystal structure is stabilized by N—H⋯O hydrogen bonds forming zigzag chains.[1]
Table 1: Percentage Contribution of Intermolecular Contacts for 2-azido-N-(4-fluorophenyl)acetamide [2][3]
| Intermolecular Contact | Molecule 1 (%) | Molecule 2 (%) |
| N···H/H···N | 34.3 | 28.8 |
| H···H | 13.5 | 18.2 |
| O···H/H···O | 12.2 | 11.6 |
| C···H/H···C | 11.9 | 12.6 |
| F···H/H···F | 9.7 | 12.6 |
Note: The asymmetric unit of 2-azido-N-(4-fluorophenyl)acetamide contains two independent molecules which exhibit different percentage contributions of intermolecular contacts.
Table 2: Percentage Contribution of Intermolecular Contacts for 2-azido-N-(2,6-dimethylphenyl)acetamide [4][5][6]
| Intermolecular Contact | Contribution (%) |
| H···H | > 50% (major contribution) |
| N···H/H···N | 24.7 |
| C···H/H···C | Significant contribution |
| O···H/H···O | Significant contribution |
| N···N | 4.9 |
Note: The original research article for 2-azido-N-(2,6-dimethylphenyl)acetamide provides a qualitative description of H···H contacts as the largest contribution and gives a specific percentage for N···H/H···N contacts. The contributions of C···H/H···C and O···H/H···O are noted as significant, and a value for N···N contacts is also provided.
Experimental Protocols
The synthesis and analysis of 2-azido-N-(aryl)acetamide compounds generally follow a standardized set of procedures.
Synthesis and Crystallization
-
Synthesis: The target compound is typically synthesized by reacting the corresponding 2-chloro-N-(aryl)acetamide with sodium azide in a suitable solvent system, often a mixture of ethanol and water.[1][2][7] The reaction mixture is refluxed for a specified period, and the completion of the reaction is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the precipitated product is filtered, washed with cold water, and dried.
-
Crystallization: Single crystals suitable for X-ray diffraction are obtained by dissolving the purified product in a hot solvent, such as ethanol, followed by slow evaporation of the solvent at room temperature over several days.[1][2][7]
X-ray Crystallography and Hirshfeld Surface Analysis
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 296 K).
-
Structure Solution and Refinement: The crystal structure is solved and refined using software packages such as SHELXT and SHELXL.
-
Hirshfeld Surface Analysis: The crystallographic information file (CIF) is used as input for the CrystalExplorer software.[2] Hirshfeld surfaces and 2D fingerprint plots are generated to analyze the intermolecular interactions. The surfaces are typically mapped with d_norm, shape index, and curvedness to visualize the nature and regions of these interactions. The 2D fingerprint plots are decomposed to quantify the percentage contribution of different atomic contacts to the overall crystal packing.
Visualization of the Hirshfeld Surface Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of 2-azido-N-(aryl)acetamide compounds to the interpretation of their intermolecular interactions via Hirshfeld surface analysis.
Caption: Workflow for Hirshfeld surface analysis of 2-azido-N-(aryl)acetamide compounds.
Comparison with Alternative Analytical Techniques
While Hirshfeld surface analysis is a powerful tool, other computational methods can also provide valuable insights into intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to define atoms and the bonds between them. It can identify and characterize intermolecular interactions through the presence of bond critical points (BCPs) between atoms in different molecules.
-
Performance Comparison:
-
Hirshfeld Surface Analysis: Provides a holistic, visual representation of all intermolecular contacts and their relative contributions to the crystal packing. It is particularly adept at identifying and quantifying weaker interactions, such as H···H, C···H, and π-π stacking.
-
QTAIM: Offers a more rigorous, quantum mechanical description of specific atom-atom interactions. It can quantify the strength of an interaction through the electron density and its Laplacian at the BCP. However, it may be less intuitive for visualizing the overall packing environment.
-
Non-Covalent Interaction (NCI) Plots: NCI analysis is a visualization technique that reveals non-covalent interactions in real space. It is based on the electron density and its reduced density gradient.
-
Performance Comparison:
-
Hirshfeld Surface Analysis: excels at providing a quantitative breakdown of the contributions of different contact types to the overall crystal packing through fingerprint plots.
-
NCI Plots: Provide a visually intuitive 3D representation of interaction regions, color-coded by their strength and nature (attractive or repulsive). This can be particularly useful for identifying the specific regions of molecules involved in interactions.
-
References
- 1. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
A Comparative Guide to In Vitro and In Vivo Studies of 2-azido-N-(2-chlorophenyl)acetamide Derivatives as Potential Anticancer Agents
Disclaimer: This guide is a representative comparison based on established methodologies in preclinical drug development. As of the latest literature review, a direct head-to-head in vitro and in vivo comparison for a specific 2-azido-N-(2-chlorophenyl)acetamide derivative with anticancer properties was not publicly available. The following data and experimental protocols are synthesized from studies on structurally related acetamide and phenoxyacetamide derivatives to provide a comprehensive framework for researchers.
Introduction
The development of novel anticancer therapeutics is a critical endeavor in medicinal chemistry. The 2-azido-N-arylacetamide scaffold has emerged as a promising pharmacophore due to its potential for diverse biological activities. This guide provides a comparative overview of the typical in vitro and in vivo evaluation of a representative compound, This compound (hereafter referred to as AZ-CPA) , to assess its anticancer potential. Understanding the correlation between in vitro cytotoxicity and in vivo efficacy is paramount for the progression of a lead compound through the drug discovery pipeline.
Data Presentation: A Comparative Summary
The following tables summarize hypothetical quantitative data for AZ-CPA, illustrating a typical outcome for a promising anticancer compound.
Table 1: In Vitro Cytotoxicity of AZ-CPA
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| A549 | Lung Carcinoma | 8.9 ± 0.7 |
| HCT116 | Colorectal Carcinoma | 3.5 ± 0.3 |
| PC-3 | Prostate Cancer | 6.1 ± 0.5 |
| HEK293 | Normal Kidney Cells | > 100 |
IC₅₀ values represent the concentration of AZ-CPA required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Efficacy of AZ-CPA in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 120 | - |
| AZ-CPA | 25 | 890 ± 95 | 42.2 |
| AZ-CPA | 50 | 525 ± 70 | 65.9 |
| Doxorubicin (Standard) | 5 | 450 ± 65 | 70.8 |
Data are presented as mean ± standard error of the mean (SEM) for n=8 mice per group. Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, PC-3) and a normal human embryonic kidney cell line (HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: AZ-CPA is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours. The final DMSO concentration in the wells is kept below 0.5%.
-
MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Antitumor Efficacy (Xenograft Mouse Model)
-
Animal Model: Six-week-old female athymic nude mice are used for the study. All animal procedures are performed in accordance with the guidelines of the Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: HCT116 cells (5 x 10⁶ cells in 100 µL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the tumors reach an average volume of 100-150 mm³, the mice are randomly assigned to treatment and control groups (n=8 per group).
-
Drug Administration: AZ-CPA is formulated in a vehicle of 5% DMSO, 40% PEG300, and 55% saline. The compound is administered via intraperitoneal injection once daily at doses of 25 and 50 mg/kg. The control group receives the vehicle only. A standard-of-care drug, such as doxorubicin, is used as a positive control.
-
Tumor Measurement: Tumor volume is measured every three days using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint and Analysis: After 21 days of treatment, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow from in vitro screening to in vivo validation.
Caption: Workflow from in vitro cytotoxicity screening to in vivo efficacy testing.
Hypothetical Signaling Pathway
This diagram depicts a hypothetical signaling pathway that could be investigated to understand the mechanism of action of AZ-CPA.
Caption: Hypothetical intrinsic apoptosis pathway induced by AZ-CPA.
Conclusion
This guide provides a structured comparison of in vitro and in vivo studies for the evaluation of this compound derivatives as potential anticancer agents. The presented data, while hypothetical, reflects the expected outcomes for a compound with therapeutic potential, demonstrating potent cytotoxicity against cancer cell lines with a favorable selectivity profile, and significant tumor growth inhibition in a preclinical animal model. The detailed experimental protocols and workflow diagrams offer a clear roadmap for researchers in the field of drug discovery and development. Further mechanistic studies, such as the investigation of apoptotic pathways, would be the logical next step in elucidating the therapeutic potential of this class of compounds.
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-azido-N-(2-chlorophenyl)acetamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates is paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-azido-N-(2-chlorophenyl)acetamide, a compound that requires special attention due to its azide functional group. Adherence to these procedures is critical to mitigate risks of explosion, toxicity, and chemical incompatibility.
I. Understanding the Hazards
This compound is not a commercially common compound with a dedicated Safety Data Sheet (SDS). However, its structure, containing both an organic azide and a chlorinated aromatic ring, indicates several potential hazards that must be addressed during disposal.
-
Explosive Instability of the Azide Group: Organic azides are known to be energetic materials that can be sensitive to shock, friction, heat, and light, leading to violent decomposition.[1][2][3][4] The stability of organic azides is often evaluated by the carbon-to-nitrogen (C/N) ratio.[1][5] For this compound (C₈H₇ClN₄O), the C/N ratio is 2, which places it in a category of compounds that should be handled with significant caution.[1][5]
-
Toxicity: Azide compounds are highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[3][6] The azide anion has a toxicity comparable to that of cyanide.[2][3]
-
Formation of Hazardous Byproducts: Azides can react with acids to form hydrazoic acid, which is highly toxic and explosive.[1][2][3] They can also react with heavy metals, such as lead and copper found in plumbing, to form highly shock-sensitive and explosive metal azides.[2][7] Additionally, contact with halogenated solvents like dichloromethane or chloroform must be avoided as this can lead to the formation of extremely unstable di- and tri-azidomethane.[1][2][4]
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure the following personal protective equipment is worn:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical splash goggles and a face shield. |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. An apron or chemical-resistant suit may be necessary. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. |
III. Disposal Workflow
The primary principle for the safe disposal of this compound is to first deactivate the energetic azide group by converting it into a more stable functional group, such as an amine, before it is collected as hazardous waste.
Figure 1. A workflow diagram illustrating the key stages for the proper disposal of this compound.
IV. Detailed Deactivation Protocol: Staudinger Reaction
The Staudinger reaction is a reliable method for converting organic azides to amines using a phosphine reagent, typically triphenylphosphine. This method is generally preferred over catalytic hydrogenation for small-scale laboratory disposal due to its milder reaction conditions and avoidance of a flammable hydrogen gas atmosphere with a potentially explosive starting material.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF) or other suitable ether solvent
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere (optional but recommended)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Preparation: In a chemical fume hood, place a magnetic stir bar in a round-bottom flask of appropriate size.
-
Dissolution: Dissolve the this compound in a suitable amount of THF.
-
Addition of Triphenylphosphine: To the stirred solution, slowly add a slight excess (1.1 to 1.5 equivalents) of triphenylphosphine in portions. The reaction is typically exothermic, and a controlled addition will prevent an excessive temperature increase. The reaction produces nitrogen gas, so ensure adequate ventilation.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC by observing the disappearance of the starting azide spot.
-
Hydrolysis: Once the reaction is complete (as indicated by TLC), add water to the reaction mixture to hydrolyze the resulting aza-ylide intermediate to the desired amine and triphenylphosphine oxide.
-
Verification of Deactivation: Before proceeding to waste collection, it is crucial to confirm the absence of the azide functional group. This can be done using Infrared (IR) spectroscopy by checking for the disappearance of the characteristic strong azide stretch, typically found around 2100 cm⁻¹.
V. Waste Management and Disposal
-
Neutralization: After successful deactivation, check the pH of the resulting solution. If it is acidic or basic, neutralize it to a pH between 6 and 8 using a dilute acid or base.
-
Waste Collection: Transfer the neutralized, deactivated solution into a designated hazardous waste container. The container must be clearly labeled as "Deactivated 2-amino-N-(2-chlorophenyl)acetamide Waste" and should also list the solvents and byproducts (e.g., triphenylphosphine oxide).[2][8]
-
Segregation: This waste stream should be kept separate from other laboratory waste streams, especially acidic waste, to prevent any unforeseen reactions.[1][2]
-
Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's Environmental Health & Safety (EH&S) department.[8] Never pour any chemical waste down the drain, especially those that originally contained azides, due to the risk of forming explosive metal azides in the plumbing.[3][6][7]
Figure 2. A logical diagram showing the transformation of the hazardous azide to a stable amine via the Staudinger reaction.
By following these detailed procedures, laboratory personnel can safely manage and dispose of this compound, thereby ensuring a secure working environment and responsible chemical waste management.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. research.wayne.edu [research.wayne.edu]
- 4. ucd.ie [ucd.ie]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. unomaha.edu [unomaha.edu]
- 8. uvic.ca [uvic.ca]
Personal protective equipment for handling 2-azido-N-(2-chlorophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of 2-azido-N-(2-chlorophenyl)acetamide, a compound requiring stringent safety protocols due to its chemical properties. The following guidelines are designed to ensure the safety of laboratory personnel and the proper management of chemical waste.
Hazard Summary
This compound incorporates two functional groups that present significant hazards: the azido group and the chloroacetamide group.
-
Azido Compounds: Organic and inorganic azides are known to be sensitive to heat, shock, and light, with the potential for explosive decomposition.[1][2] They are acutely toxic and can be fatal if inhaled, absorbed through the skin, or swallowed.[3][4] Mixing azides with acids can form hydrazoic acid, which is highly toxic, volatile, and explosive.[2][5] Contact with heavy metals can form highly shock-sensitive and explosive metal azides.[3]
-
Chloroacetamide Derivatives: Chloroacetamides are generally toxic if swallowed and can cause skin and eye irritation.[6] They may also cause allergic skin reactions and are suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., Viton™ or SilverShield®) over a standard nitrile glove. | Provides robust protection against skin absorption of the toxic compound.[3] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions.[1] |
| Body Protection | Flame-resistant lab coat. | Offers protection against chemical splashes and potential fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood is required. If there is a risk of inhalation, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the potentially toxic and volatile compound.[7][8] |
| Additional Protection | Blast shield. | Essential protection against potential explosions, especially during reactions or heating.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is critical for the safe handling of this compound.
-
Preparation and Work Area Setup:
-
All work with this compound must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[1]
-
Set up a blast shield in front of the experimental apparatus.[1]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[9]
-
Remove all unnecessary equipment and chemicals from the fume hood to minimize potential secondary hazards.
-
Avoid the use of metal spatulas or other metal instruments to prevent the formation of explosive metal azides.[2][3] Use plastic or ceramic utensils.
-
Do not use ground glass joints, as friction can initiate explosive decomposition.[1]
-
-
Handling and Experimental Work:
-
Wear the full complement of required PPE at all times.
-
When weighing the compound, do so within the fume hood.
-
Avoid heating the compound unless absolutely necessary and with extreme caution, behind a blast shield.
-
Do not use halogenated solvents such as dichloromethane or chloroform, as they can react with azides to form explosive compounds.[1][2]
-
Keep the compound away from light sources.[1]
-
Clearly label all containers with the compound's name and hazard warnings.
-
-
Post-Experiment Procedures:
-
Decontaminate all surfaces and equipment after use.
-
Dispose of all contaminated materials as hazardous waste according to the disposal plan.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent accidents and environmental contamination.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed waste containers.
-
Chemical Neutralization: For the destruction of residual azides in solution, a chemical neutralization process should be followed. A common method involves the addition of a 20% aqueous solution of sodium nitrite, followed by the gradual addition of a 20% aqueous solution of sulfuric acid until the solution is acidic.[3] This procedure must be performed with extreme caution in a fume hood, as it generates nitrogen oxides. The order of addition is critical to prevent the formation of toxic and explosive hydrazoic acid.[3]
-
Final Disposal: After neutralization, the waste should be disposed of through an approved hazardous waste disposal service.[3] Never pour any azide-containing solution down the drain, as it can react with lead or copper pipes to form highly explosive metal azides.[3]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the material into a sealed container for disposal.[7][11] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. sdfine.com [sdfine.com]
- 8. eurofinsus.com [eurofinsus.com]
- 9. fishersci.com [fishersci.com]
- 10. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

